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2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride Documentation Hub

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  • Product: 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride
  • CAS: 1049713-29-2

Core Science & Biosynthesis

Foundational

Solubility profile of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-[(3-Thienylmethyl)amino]-1-butanol Hydrochloride Executive Summary 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride (CAS: 1049713-29-2) is a critical chiral in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-[(3-Thienylmethyl)amino]-1-butanol Hydrochloride

Executive Summary

2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride (CAS: 1049713-29-2) is a critical chiral intermediate, often utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) containing thiophene moieties. In drug development, the solubility profile of such salts is the cornerstone of process optimization—specifically for purification via recrystallization and for formulation stability.

This technical guide provides a rigorous framework for determining, analyzing, and applying the solubility data of this compound. It synthesizes theoretical physicochemical principles with field-proven experimental protocols (Laser Monitoring), thermodynamic modeling (Modified Apelblat), and practical applications for solvent selection.

Physicochemical Context & Theoretical Solubility Landscape

To design an effective solubility study, one must first understand the molecular interactions at play.

  • Compound Structure: The molecule features a hydrophilic ionic head (secondary amine hydrochloride) and a lipophilic tail (thiophene ring + butyl chain).

  • Solubility Prediction:

    • Polar Protic Solvents (Water, Methanol, Ethanol): High solubility is expected due to strong ion-dipole interactions and hydrogen bonding with the hydroxyl and ammonium groups.

    • Polar Aprotic Solvents (DMSO, DMF): High solubility due to high dielectric constants stabilizing the salt.

    • Moderately Polar Solvents (Acetone, Ethyl Acetate): Limited solubility; likely to decrease as temperature drops (ideal for anti-solvent crystallization).

    • Non-Polar Solvents (Hexane, Toluene): Negligible solubility due to the lack of stabilization for the ionic species.

Thermodynamic Expectation: The dissolution of hydrochloride salts is typically endothermic (


), meaning solubility increases with temperature. The process is often entropy-driven (

) due to the disruption of the crystal lattice.

Experimental Methodology: The Laser Monitoring Technique

To generate high-precision solubility data, the Laser Monitoring Observation Technique is the industry standard. It eliminates the subjectivity of visual inspection and ensures thermal equilibrium.

Protocol: Dynamic Laser Solubility Determination

Objective: Determine the mole fraction solubility (


) of 2-[(3-Thienylmethyl)amino]-1-butanol HCl in various solvents from 273.15 K to 323.15 K.

Equipment:

  • Jacketed glass vessel (50 mL)

  • Programmable circulating water bath (

    
     0.01 K precision)
    
  • Laser source (< 5 mW) and Light Intensity Meter

  • Magnetic stirrer (encapsulated)

  • Digital thermometer

Step-by-Step Procedure:

  • Preparation: Weigh a precise mass (

    
    ) of the solvent into the jacketed vessel.
    
  • Initial Addition: Add a small, known mass (

    
    ) of the solute (2-[(3-Thienylmethyl)amino]-1-butanol HCl).
    
  • Equilibration: Set the stirrer to 400 rpm. Circulate water at the starting temperature (e.g., 293.15 K).

  • Dissolution Phase: If the solution is clear (laser transmission high), add more solute until turbidity appears (laser transmission drops to near zero).

  • Dynamic Measurement:

    • Slowly increase the temperature of the water bath (0.1 K/min).

    • Monitor the laser intensity continuously.

    • Endpoint Detection: Record the temperature (

      
      ) at which the laser intensity sharply rises to the baseline level (indicating complete dissolution).
      
  • Iteration: Add a specific increment of solute (

    
    ) to the same solution. The solution becomes turbid again. Repeat step 5 to find the next equilibrium temperature (
    
    
    
    ).
  • Replication: Repeat for all desired solvents and binary mixtures.

Self-Validating Check:

  • Hysteresis Check: Cool the solution back down.[1] The laser intensity should drop (precipitation) at a temperature slightly lower than

    
     (due to the Metastable Zone Width). If it drops immediately, the initial reading was accurate.
    

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the Laser Monitoring Technique.

SolubilityProtocol cluster_0 Data Acquisition Loop Start Start Experiment Weigh Weigh Solvent (m1) & Initial Solute (m2) Start->Weigh Equilibrate Equilibrate at T_start (Turbid State) Weigh->Equilibrate Heat Slow Heating (0.1 K/min) Equilibrate->Heat Laser Monitor Laser Transmittance Heat->Laser Clear Solution Clears? (Max Transmittance) Laser->Clear Clear->Heat No (Turbid) Record Record T_eq Calculate x_i Clear->Record Yes (Clear) AddSolute Add Solute Increment (+dm) Record->AddSolute End Complete Profile Record->End Range Covered AddSolute->Equilibrate

Caption: Workflow for dynamic solubility determination using laser monitoring to ensure precise equilibrium detection.

Data Analysis & Mathematical Modeling

Raw solubility data must be correlated using thermodynamic models to allow for interpolation and process design.

Mole Fraction Calculation

The mole fraction solubility (


) is calculated as:


Where

are masses of solvent and solute, and

are their molar masses.
The Modified Apelblat Model

This semi-empirical model is the gold standard for correlating solubility with temperature.



  • A, B, C: Empirical parameters derived from regression analysis.

  • Validation: A Relative Average Deviation (RAD) of < 2% indicates an excellent fit.

Thermodynamic Parameters

Using the van't Hoff analysis, we derive the driving forces:

  • Enthalpy (

    
    ):  Typically positive (endothermic).
    
  • Entropy (

    
    ):  Typically positive (disorder increases).
    
  • Gibbs Energy (

    
    ): 
    
    
    
    .

Application: Recrystallization Strategy

The ultimate goal of profiling 2-[(3-Thienylmethyl)amino]-1-butanol HCl is to identify the optimal solvent system for purification.

Solvent Selection Logic:

  • Primary Solvent: Must have high solubility at high temperatures (boiling point) and low solubility at low temperatures.

    • Candidate:Ethanol or Isopropanol .

  • Anti-Solvent: Must be miscible with the primary solvent but induce precipitation.

    • Candidate:Ethyl Acetate or Acetone .

Recommended System: A binary mixture of Ethanol (Solvent) + Ethyl Acetate (Anti-solvent) .

  • Protocol: Dissolve the crude HCl salt in hot Ethanol. Slowly add Ethyl Acetate until slight turbidity persists. Cool slowly to 0°C to maximize yield and purity.

Visualization: Solvent Selection Logic

SolventSelection Start Select Purification Solvent CheckPolarity Check Solute Polarity (Amine HCl Salt) Start->CheckPolarity ScreenSolvents Screen Pure Solvents CheckPolarity->ScreenSolvents HighSol High Solubility (MeOH, Water) ScreenSolvents->HighSol LowSol Low Solubility (EtOAc, Acetone) ScreenSolvents->LowSol Decision Steep Solubility Curve? HighSol->Decision BinarySystem Use Binary System (Anti-Solvent) LowSol->BinarySystem Use as Anti-Solvent SingleSolvent Use Single Solvent (Cooling Crystallization) Decision->SingleSolvent Yes (e.g. EtOH) Decision->BinarySystem No (Too soluble) Final Optimized Process SingleSolvent->Final BinarySystem->Final

Caption: Decision tree for selecting the optimal crystallization solvent system based on solubility data.

References

  • PubChem. 2-[(3-Thienylmethyl)amino]-1-butanol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data.
  • NIST. Solubility Data Series. National Institute of Standards and Technology. (General reference for solubility protocols). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-[(3-Thienylmethyl)amino]-1-butanol Hydrochloride: Identifiers, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride, a chiral amino alcohol derivative of interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride, a chiral amino alcohol derivative of interest in pharmaceutical research and development. This document delves into its chemical identifiers, synthesis methodologies, and potential applications, offering valuable insights for professionals in the field.

Core Chemical Identifiers

The foundational step in understanding any chemical entity is to establish its unique identifiers. For the subject of this guide, it is crucial to first identify the free base, 2-[(3-Thienylmethyl)amino]-1-butanol, from which the hydrochloride salt is derived.

IdentifierValueSource
Compound Name 2-[(3-Thienylmethyl)amino]-1-butanolPubChem
CAS Registry Number 892592-63-1[PubChem][1]
Molecular Formula C₉H₁₅NOS[PubChem][1]
Molecular Weight 185.29 g/mol [PubChem][1]
IUPAC Name 2-(thiophen-3-ylmethylamino)butan-1-ol[PubChem][1]
Canonical SMILES CCC(CO)NCC1=CSC=C1[PubChem][1]
InChI Key DYSPYWBKPREQBV-UHFFFAOYSA-N[PubChem][1]

Synthesis and Manufacturing

The synthesis of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride typically involves a multi-step process, beginning with the synthesis of the chiral precursor, 2-aminobutanol, followed by the introduction of the 3-thienylmethyl group and subsequent conversion to the hydrochloride salt. Given the chirality of the molecule, enantioselective synthesis is of paramount importance for pharmaceutical applications.[2]

Chiral Synthesis of the Amino Alcohol Backbone

The synthesis of the chiral amino alcohol backbone, (S)-2-aminobutanol or (R)-2-aminobutanol, is a critical first step. Several methods exist for the preparation of chiral amino alcohols, including:

  • Reduction of α-amino acids: A common and effective method involves the reduction of the corresponding α-amino acid (e.g., L-2-aminobutyric acid to yield (S)-2-aminobutanol) using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid.

  • Asymmetric synthesis: This approach involves the creation of the chiral center through an asymmetric reaction, such as the asymmetric reduction of a corresponding α-amino ketone or the asymmetric aminohydroxylation of an alkene.

  • Resolution of a racemic mixture: This involves separating the enantiomers of a racemic mixture of 2-aminobutanol using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Reductive Amination for the Introduction of the 3-Thienylmethyl Group

A widely used and efficient method for coupling the 3-thienylmethyl group to the 2-aminobutanol backbone is reductive amination. This two-step, one-pot reaction involves the formation of a Schiff base (imine) intermediate followed by its reduction.

Experimental Protocol: Synthesis of 2-[(3-Thienylmethyl)amino]-1-butanol

  • Imine Formation: In a suitable reaction vessel, dissolve the chiral 2-aminobutanol (1.0 equivalent) and 3-thiophenecarboxaldehyde (1.0 equivalent) in a solvent such as 1,2-dichloroethane (DCE) or methanol. The reaction can be stirred at room temperature.

  • Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) portion-wise. The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified using column chromatography to yield the pure 2-[(3-Thienylmethyl)amino]-1-butanol.

Synthesis_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction 2-Aminobutanol 2-Aminobutanol Imine_Intermediate Schiff Base (Imine) Intermediate 2-Aminobutanol->Imine_Intermediate Reaction 3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde->Imine_Intermediate Final_Product 2-[(3-Thienylmethyl)amino]-1-butanol Imine_Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Final_Product

Synthetic workflow for 2-[(3-Thienylmethyl)amino]-1-butanol.
Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt. This is typically achieved by dissolving the purified 2-[(3-Thienylmethyl)amino]-1-butanol in a suitable solvent (e.g., diethyl ether, isopropanol) and treating it with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The hydrochloride salt, being less soluble, will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride, a combination of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The spectra will show characteristic peaks for the protons and carbons of the butanol backbone, the thienylmethyl group, and the amino and hydroxyl groups.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm its structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-H and C=C stretches of the thiophene ring.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical technique for determining the enantiomeric purity of the final product. This method uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Applications in Drug Development

Chiral amino alcohols are valuable building blocks in the synthesis of a wide range of pharmaceuticals.[2] The presence of both a hydroxyl and an amino group provides two reactive sites for further chemical modification, and the chiral center is often crucial for the biological activity of the final drug molecule.

The thiophene moiety is a common heterocyclic scaffold found in many approved drugs and is known to participate in various biological interactions. The combination of a chiral amino alcohol and a thienyl group in 2-[(3-Thienylmethyl)amino]-1-butanol makes it an attractive starting material or intermediate for the synthesis of novel compounds with potential therapeutic applications in areas such as:

  • Antiviral agents: The structural similarity to nucleoside analogues makes this scaffold a candidate for the development of new antiviral drugs.

  • Enzyme inhibitors: The functional groups can be tailored to interact with the active sites of various enzymes implicated in disease.

  • Receptor agonists and antagonists: The molecule can serve as a template for the design of ligands that modulate the activity of specific receptors.

While specific pharmacological data for 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride is not extensively reported in the public domain, its structural motifs suggest its potential as a key intermediate in the discovery of new therapeutic agents.

Safety and Handling

Conclusion

2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride is a chiral molecule with significant potential as a building block in pharmaceutical research and development. Its synthesis, primarily through reductive amination of a chiral 2-aminobutanol precursor, allows for the controlled introduction of the key structural elements. The combination of the amino alcohol and thienyl moieties makes it a versatile scaffold for the design and synthesis of novel bioactive compounds. Further research into the pharmacological properties of derivatives of this compound is warranted to explore its full therapeutic potential.

References

  • PubChem. 2-[(3-Thienylmethyl)amino]-1-butanol. National Center for Biotechnology Information. [Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

Sources

Foundational

Thiophene-Based Amino Alcohol Derivatives: Synthetic Architectures and Pharmacological Scope

The following technical guide details the synthesis, structural considerations, and pharmacological applications of thiophene-based amino alcohol derivatives. [1] Executive Summary In medicinal chemistry, the thiophene r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, structural considerations, and pharmacological applications of thiophene-based amino alcohol derivatives.

[1]

Executive Summary

In medicinal chemistry, the thiophene ring serves as a classic bioisostere for the benzene ring, offering unique electronic properties (electron-rich, high polarizability) and metabolic profiles. When integrated with the amino alcohol pharmacophore —a structural motif central to beta-blockers, sympathomimetics, and certain antimicrobial agents—the resulting derivatives exhibit potent biological activities. This guide analyzes the synthetic pathways (Henry reaction, Epoxide opening) and Structure-Activity Relationships (SAR) of these compounds, providing a roadmap for their development as therapeutic candidates.

Structural Classes and Bioisosterism

The "thiophene-based amino alcohol" encompasses two primary structural scaffolds. The distinction is critical for synthetic planning and target engagement.

Scaffold A: Thiophene-Ethanolamines (Ephedrine/Adrenaline Analogues)
  • Structure: A thiophene ring directly attached to a 2-amino-1-hydroxyethyl chain.

  • Target: Adrenergic receptors (alpha/beta agonists), monoamine transporters.

  • Bioisosterism: Replacement of the phenyl ring in ephedrine or phenylephrine with thiophene increases lipophilicity and alters metabolic susceptibility (S-oxidation).

Scaffold B: Thiophene-Aryloxypropanolamines (Beta-Blocker Analogues)
  • Structure: A thiophene ring attached via an ether linkage to a 3-amino-2-hydroxypropyl chain.

  • Target: Beta-adrenergic antagonists (e.g., Tolamolol or Propranolol analogues).

  • Bioisosterism: The thiophene ether oxygen mimics the phenoxy moiety. The position of the ether linkage (2- vs 3-thienyl) significantly impacts potency due to steric constraints in the receptor pocket.

Synthetic Strategies

Route I: The Nitroaldol (Henry) Reduction

This is the preferred route for Scaffold A (Ethanolamines). It allows for the construction of the carbon backbone followed by the introduction of the amino and hydroxyl groups.

  • Condensation: Thiophene-2-carboxaldehyde reacts with a nitroalkane (e.g., nitromethane or nitroethane) to form a nitrovinyl thiophene.

  • Reduction: The nitroalkene is reduced (typically using LiAlH4) to the corresponding amino alcohol.

Route II: The Epoxide Opening Strategy

This is the standard industrial route for Scaffold B (Aryloxypropanolamines).

  • O-Alkylation: Hydroxythiophene (or its synthetic equivalent, as 2-hydroxythiophene is unstable and exists as a lactone) is reacted with epichlorohydrin. Note: Due to the instability of 2-hydroxythiophene, precursors like bromothiophene are often coupled with glycidol or activated glycerol derivatives.

  • Aminolysis: The resulting epoxide is opened with a primary or secondary amine (e.g., isopropylamine, tert-butylamine) to yield the amino alcohol.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-1-(thiophen-2-yl)ethanol (Henry Route)

Target: Scaffold A (Adrenergic Analogue)

Reagents: Thiophene-2-carboxaldehyde, Nitromethane, Ammonium Acetate, Lithium Aluminum Hydride (LiAlH4), THF.

  • Nitroaldol Condensation:

    • In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (10 mmol) in nitromethane (10 mL).

    • Add ammonium acetate (4 mmol) as a catalyst.

    • Reflux the mixture at 100°C for 4–6 hours. Monitor TLC for the disappearance of the aldehyde.

    • Workup: Cool to room temperature. Pour into ice water. The yellow solid (2-(2-nitrovinyl)thiophene) precipitates. Filter, wash with water, and recrystallize from ethanol.

    • Yield Expectation: 75–85%.

  • Reduction to Amino Alcohol:

    • Prepare a suspension of LiAlH4 (30 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere at 0°C.

    • Dropwise add a solution of the nitrovinyl thiophene (10 mmol) in THF.

    • Allow the mixture to warm to room temperature, then reflux for 8 hours.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL), then 15% NaOH (1 mL), then water (3 mL).

    • Filter the granular precipitate. Dry the filtrate over Na2SO4 and concentrate in vacuo.

    • Purification: The crude amino alcohol is often an oil. Convert to the Hydrochloride salt by adding ethanolic HCl for crystallization.

Protocol B: Epoxide Opening for Thiophene Propanolamines

Target: Scaffold B (Beta-Blocker Analogue)

Reagents: 2-(Oxiran-2-ylmethoxy)thiophene (Pre-synthesized via coupling), Isopropylamine, Methanol.

  • Aminolysis:

    • Dissolve 2-(oxiran-2-ylmethoxy)thiophene (5 mmol) in methanol (20 mL).

    • Add isopropylamine (15 mmol, 3 equiv) to ensure regioselective opening at the terminal carbon.

    • Stir at room temperature for 12 hours. (Heating may cause polymerization of the thiophene ring if acidic impurities are present).

  • Isolation:

    • Evaporate the solvent and excess amine under reduced pressure.

    • The residue is the free base. Purify via column chromatography (DCM/MeOH 9:1) or crystallize as the oxalate salt.

Pharmacological Profile & SAR

Structure-Activity Relationship (SAR) Map

The biological activity is governed by the "Linker-Head-Tail" architecture.

ComponentModificationEffect on Activity
Thiophene Ring 2-SubstitutedOptimal for adrenergic mimicry (superimposes with phenyl).
3-SubstitutedOften reduces potency in beta-blockers due to steric clash.
Halogenation (Cl/Br)Increases lipophilicity (logP); enhances CNS penetration.
Linker -CH(OH)-CH2-Essential for H-bonding in the receptor active site.
-O-CH2-CH(OH)-Essential for beta-antagonist activity (Aryloxypropanolamine).
Amine Tail Isopropyl / t-ButylMaximal Beta-receptor affinity.
Piperazine / MorpholineShifts activity towards antimicrobial or antifungal profiles.
Key Therapeutic Areas
  • Beta-Adrenergic Blockers: Thiophene analogues of Tolamolol and Propranolol have demonstrated beta-blocking activity. The 2-thienyl derivatives are generally more potent than 3-thienyl isomers.

  • Antimicrobial Agents: Derivatives with bulky amine tails (e.g., piperazine) attached to the thiophene-amino alcohol scaffold show MIC values in the range of 4–32 µg/mL against E. coli and S. aureus.

  • Antifungal Activity: Thiophene amino alcohols inhibit ergosterol biosynthesis pathways in Candida albicans, similar to azole antifungals but via a distinct binding mode.

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthetic pathways based on the desired pharmacological scaffold.

ThiopheneSynthesis Start1 Thiophene-2-Carboxaldehyde Inter1 Nitrovinyl Thiophene (Henry Reaction) Start1->Inter1 + Nitromethane NH4OAc, Reflux Start2 2-Hydroxythiophene (Synthetic Equivalent) Inter2 Thiophene Epoxide (Glycidyl Ether) Start2->Inter2 + Epichlorohydrin Base Prod1 SCAFFOLD A: Thiophene Ethanolamine (Adrenergic Agonist) Inter1->Prod1 LiAlH4 Reduction Prod2 SCAFFOLD B: Thiophene Aryloxypropanolamine (Beta-Blocker) Inter2->Prod2 + Isopropylamine Ring Opening Vasoconstriction\nBronchodilation Vasoconstriction Bronchodilation Prod1->Vasoconstriction\nBronchodilation Bioactivity Hypertension\nArrhythmia Hypertension Arrhythmia Prod2->Hypertension\nArrhythmia Bioactivity

Figure 1: Divergent synthetic pathways for Thiophene-based amino alcohols. Route 1 (Top) targets sympathomimetics; Route 2 (Bottom) targets beta-blockers.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Thiophene Derivatives

Compound ClassStructure TypeTest Organism / TargetActivity MetricReference
Tolamolol Analogue 2-Thienyl-O-CH2-CH(OH)-CH2-NH-RBeta-1 AdrenoceptorActive (Potency < Propranolol)[1]
Tolamolol Analogue 3-Thienyl-O-CH2-CH(OH)-CH2-NH-RBeta-1 AdrenoceptorInactive / Low Potency[1]
Thiophene-Piperazine Thiophene-CH(OH)-CH2-N(Pip)Staphylococcus aureusMIC: 16–32 mg/L[2]
Thiophene-Piperazine Thiophene-CH(OH)-CH2-N(Pip)Escherichia coli (Col-R)MIC: 8–32 mg/L[2]

References

  • Corral, C., El-Ashmawy, M., Lissavetzky, J., & Estevez, E. (1985). Synthesis and beta-adrenoceptor blocking activity of thiophenic analogues of tolamolol.[1] European Journal of Medicinal Chemistry.[1]

  • López-Rojas, P., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology.

  • Mishra, R., Kumar, N., & Sachan, N. (2021).[2] Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.[2]

  • Shah, R. & Verma, P.K. (2019).[3] Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity.[4] BMC Chemistry.[3]

Sources

Exploratory

An In-Depth Technical Guide to Identifying Potential Biological Targets for 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride

Abstract: The identification of a novel compound's molecular target is a foundational step in drug discovery, providing the mechanistic insight required for therapeutic development. This guide addresses the challenge of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The identification of a novel compound's molecular target is a foundational step in drug discovery, providing the mechanistic insight required for therapeutic development. This guide addresses the challenge of identifying biological targets for 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride, a compound with limited available bioactivity data. We present a comprehensive, multi-pronged strategy designed for researchers, scientists, and drug development professionals. This document eschews a rigid template, instead providing a logical, causality-driven workflow from in silico prediction to rigorous in vitro and cellular validation. Protocols are detailed with an emphasis on the scientific rationale behind each step, ensuring a self-validating and robust experimental framework.

Section 1: Introduction and Strategic Overview

The compound 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride presents a structural motif—the thiophene ring—that is a privileged pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs with activities ranging from anticancer to anti-inflammatory.[1][2][3][4] The thiophene nucleus is a versatile scaffold that medicinal chemists frequently utilize to develop molecules with a wide array of pharmacological effects.[1][2] However, for this specific molecule, a lack of published data necessitates a systematic approach to target discovery, starting from first principles.

This guide outlines a strategic workflow designed to comprehensively explore the potential target space. Our approach is rooted in three pillars:

  • Computational Prediction: Leveraging the compound's structure to generate initial, testable hypotheses.

  • Unbiased Experimental Identification: Employing powerful chemical proteomics techniques to identify interacting proteins directly from a complex biological matrix without prior assumptions.

  • Rigorous Biophysical and Cellular Validation: Confirming the putative targets through orthogonal, quantitative assays to ensure scientific validity.

This integrated strategy maximizes the probability of successful target identification and provides a clear path for subsequent mechanism-of-action studies.

Section 2: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive experimental work, computational methods can efficiently prioritize potential target classes.[5] These in silico approaches use the chemical structure of the compound to predict interactions with known biological targets.[5][6]

Structural Similarity and Pharmacophore Analysis

The initial step involves searching chemical databases (e.g., PubChem, ChEMBL, SciFinder) for structurally similar compounds with known biological activities. The core scaffold, (3-Thienylmethyl)amino, is the key query feature. Analysis of the targets of any identified analogs provides the first set of hypotheses. For instance, many thiophene-containing drugs are known to target G-protein coupled receptors (GPCRs), kinases, and various enzymes.[1][3]

Reverse Docking and Target Prediction Servers

Reverse docking is a powerful computational technique that screens a single ligand against a library of macromolecular target structures. Web-based servers like SwissTargetPrediction, TargetNet, and SuperPred can provide a ranked list of the most probable protein targets based on a combination of 2D and 3D similarity to known ligands. This approach generates a broader, more unbiased set of initial hypotheses than simple similarity searching.

The diagram below illustrates the logical workflow for the in silico prediction phase.

In_Silico_Workflow cluster_input Input Compound cluster_methods Computational Methods cluster_output Output Compound 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride (SMILES/SDF) Similarity Structural Similarity Searching (e.g., ChEMBL, PubChem) Compound->Similarity Input Structure ReverseDock Reverse Docking & Target Prediction (e.g., SwissTargetPrediction) Compound->ReverseDock Input Structure Hypothesis Prioritized List of Potential Biological Targets (e.g., Kinases, GPCRs, Transporters) Similarity->Hypothesis Generates Hypotheses (Analog-based) ReverseDock->Hypothesis Generates Hypotheses (Structure-based)

Caption: Workflow for in silico target hypothesis generation.

Section 3: Unbiased Experimental Target Identification

While computational methods provide valuable starting points, experimental identification of target proteins from a native biological environment is the gold standard. Chemical proteomics offers powerful, unbiased strategies to achieve this.[7][8][9]

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is a particularly advantageous starting point as it does not require chemical modification of the compound.[10][11][12] It operates on the principle that when a small molecule binds to its protein target, it stabilizes the protein's structure, making it more resistant to proteolysis.[10][12][13]

3.1.1. Detailed DARTS Protocol

Objective: To identify proteins that are protected from protease digestion upon binding to 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa) and appropriate culture media.

  • Lysis buffer (e.g., M-PER supplemented with protease inhibitors).

  • 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride (Compound).

  • Vehicle control (e.g., DMSO).

  • Protease (e.g., Pronase or Thermolysin).

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Mass spectrometry facility for protein identification.

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified protein lysate via sonication or douncing, followed by high-speed centrifugation. Determine protein concentration using a BCA or Bradford assay.

  • Compound Incubation: Aliquot the lysate into two sets of tubes. To one set, add the compound to the desired final concentration. To the other set, add an equivalent volume of vehicle (DMSO). Incubate for 1 hour at 4°C to allow for binding.

  • Protease Digestion: Add a carefully optimized concentration of protease (e.g., Pronase) to both compound-treated and vehicle-treated lysates. Incubate for a specific time (e.g., 30 minutes) at room temperature. Causality Note: The protease concentration and digestion time are critical parameters that must be optimized. Over-digestion will destroy all proteins, while under-digestion will not reveal differences. A titration experiment is essential.

  • Quench and Analyze (Gel-based): Stop the digestion by adding SDS-PAGE loading buffer and heating the samples. Run the digested samples on an SDS-PAGE gel.

  • Visualization: Stain the gel with Coomassie Blue or silver stain. Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane. These are your candidate target proteins.

  • Identification by Mass Spectrometry: Excise the candidate bands from the gel. Submit them for in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

DARTS_Workflow cluster_prep Sample Preparation cluster_treatment Treatment & Digestion cluster_analysis Analysis & Identification Lysate Prepare Cell Lysate Treat_Cpd Incubate with Compound Lysate->Treat_Cpd Treat_Veh Incubate with Vehicle (Control) Lysate->Treat_Veh Digest_Cpd Limited Proteolysis (e.g., Pronase) Treat_Cpd->Digest_Cpd Digest_Veh Limited Proteolysis (e.g., Pronase) Treat_Veh->Digest_Veh SDS_PAGE SDS-PAGE Analysis Digest_Cpd->SDS_PAGE Digest_Veh->SDS_PAGE Band Excise Protected Bands SDS_PAGE->Band Compare Lanes MS LC-MS/MS Protein Identification Band->MS Hits Candidate Target List MS->Hits

Caption: Experimental workflow for the DARTS method.

Affinity Chromatography-Mass Spectrometry

For a complementary approach, affinity chromatography uses an immobilized version of the compound to "pull down" its binding partners from a cell lysate.[14] This method is highly effective but requires synthetic chemistry to create an affinity probe.

Logical Workflow:

  • Probe Synthesis: Synthesize a derivative of the compound with a linker arm attached to a position that does not interfere with its putative binding motif. Covalently attach this probe to a solid support (e.g., sepharose beads).

  • Control Resin: Prepare a control resin with just the linker and no compound to identify non-specific binders.

  • Incubation: Incubate the affinity resin and control resin with cell lysate.

  • Washing: Wash the resins extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, often by using a high concentration of the free (un-immobilized) compound as a competitor.

  • Identification: Identify the eluted proteins by mass spectrometry. Proteins enriched in the affinity probe eluate compared to the control are considered specific binders.

Section 4: Target Validation in a Cellular Context

Identifying a protein that binds to the compound is a critical discovery, but it is not sufficient proof of a functional target. It is essential to confirm that this interaction occurs within intact, living cells and is relevant to the compound's ultimate biological effect. The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose.[15][16]

The Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein by a ligand in its native cellular environment.[16][17][18] The principle is that a ligand-bound protein is more resistant to heat-induced unfolding and aggregation than the unbound protein.[15][16]

4.1.1. Detailed CETSA Protocol

Objective: To confirm that the compound binds to and stabilizes a candidate protein (identified via DARTS or another method) in intact cells.

Materials:

  • Intact cells cultured in appropriate vessels (e.g., 6-well plates).

  • Compound and vehicle (DMSO).

  • Phosphate-buffered saline (PBS).

  • Thermal cycler or heating blocks.

  • Lysis buffer with protease inhibitors.

  • Equipment for Western blotting, including a specific primary antibody for the candidate target protein.

Procedure:

  • Cell Treatment: Treat intact cells with the compound or vehicle for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.[15] Causality Note: This "melt curve" is essential to determine the specific melting temperature of the target protein.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles or sonication.[15] Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[15]

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

  • Western Blot Analysis: Analyze the amount of the specific candidate protein remaining in the soluble fraction at each temperature point by Western blotting.[15]

  • Data Analysis: Plot the band intensity for the target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right (i.e., to higher temperatures) for the compound-treated sample confirms target engagement and stabilization.[19]

CETSA_Logic cluster_cell Cellular Environment cluster_process Experimental Process cluster_result Result & Interpretation Cells Intact, Live Cells Treat_Cpd Treat with Compound Cells->Treat_Cpd Treat_Veh Treat with Vehicle Cells->Treat_Veh Heat Heat Challenge (Temperature Gradient) Treat_Cpd->Heat Treat_Veh->Heat Lyse Cell Lysis & Centrifugation Heat->Lyse Supernatant Collect Soluble Fraction (Supernatant) Lyse->Supernatant WB Western Blot for Candidate Protein Supernatant->WB Curve Plot Soluble Protein vs. Temperature WB->Curve Shift Thermal Shift? (Curve moves right) Curve->Shift Yes Target Engagement CONFIRMED Shift->Yes Yes No No Engagement or False Positive Shift->No No

Sources

Foundational

Thermodynamic Stability of 2-[(3-Thienylmethyl)amino]-1-butanol Hydrochloride: A Methodological Framework

An In-Depth Technical Guide for Drug Development Professionals Abstract The selection of a stable solid form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The selection of a stable solid form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing bioavailability, manufacturability, and shelf-life.[1][2][3] This guide provides a comprehensive methodological framework for evaluating the thermodynamic stability of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride salts. While specific data for this compound is not extensively published, this document outlines the foundational principles and standard experimental protocols required to identify the most stable polymorphic or pseudo-polymorphic form. We will delve into the causality behind experimental choices in solid-state characterization, offering field-proven insights for researchers and drug development professionals. The protocols described herein, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), X-Ray Powder Diffraction (XRPD), and equilibrium solubility studies, form a self-validating system to ensure robust and reliable characterization.

Introduction: The Imperative of Solid-Form Selection

An API's journey from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. The solid form of an API is not a minor detail; the same molecule can crystallize into multiple distinct solid-state arrangements known as polymorphs.[2] These polymorphs, despite having identical chemical compositions, can exhibit significantly different physical properties, including:

  • Solubility and Dissolution Rate: Directly impacting bioavailability and therapeutic efficacy.[3]

  • Melting Point and Stability: Affecting manufacturing processes and product shelf-life.[3]

  • Hygroscopicity: Influencing handling, storage, and formulation stability.

  • Mechanical Properties: Such as flowability and compressibility, which are critical for tableting.

The unexpected appearance of a more stable, less soluble polymorph late in development can be catastrophic, leading to failed batches or even product recall. Therefore, a primary goal in pre-formulation is to identify the thermodynamically most stable form of the API salt under relevant conditions. This form possesses the lowest Gibbs free energy and is least likely to convert to another form over time, ensuring product consistency and safety.[3][4] This guide uses 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride as a model compound to illustrate the workflow for making this critical determination.

Foundational Workflow for Stability Assessment

The characterization of a new pharmaceutical salt follows a logical progression of experiments designed to first generate and then characterize potential solid forms. The ultimate goal is to identify the single most stable form under ambient conditions.

G cluster_0 Phase 1: Form Generation & Initial Characterization cluster_1 Phase 2: Thermodynamic Stability Determination cluster_2 Phase 3: Final Selection & Control API API Salt Received (2-[(3-Thienylmethyl)amino]-1-butanol HCl) Screen Polymorph & Solvate Screen (Varying Solvents, Temperatures, etc.) API->Screen Generate diversity InitialChar Initial Solid-State Characterization (XRPD, DSC, TGA, Microscopy) Screen->InitialChar Identify unique forms Solubility Competitive Slurry & Equilibrium Solubility Studies InitialChar->Solubility Select promising forms ThermoData Construct Energy-Temperature Diagram (Based on DSC & Solubility) Solubility->ThermoData Decision Identify Thermodynamically Stable Form ThermoData->Decision FinalChar Full Characterization of Stable Form Decision->FinalChar Confirm selection Control Develop Manufacturing Control Strategy FinalChar->Control

Caption: High-level workflow for solid-form selection and stability assessment.

Core Experimental Protocols & Mechanistic Insights

X-Ray Powder Diffraction (XRPD)

Purpose: To identify the unique crystal lattice structure of a solid. XRPD is the definitive tool for distinguishing between different polymorphs.[1][8]

Expertise & Causality: Crystalline materials diffract X-rays in a pattern determined by the regular, repeating arrangement of molecules in their crystal lattice. Since polymorphs have different lattice arrangements by definition, they will produce distinct XRPD patterns (fingerprints). An amorphous solid lacks this long-range order and will produce a broad halo instead of sharp peaks.

Step-by-Step Methodology:

  • Sample Preparation: Gently grind approximately 5-10 mg of the sample using an agate mortar and pestle to ensure random crystal orientation.

  • Mounting: Pack the powdered sample into a low-background sample holder, ensuring a flat, level surface.

  • Instrument Setup:

    • Source: Typically Cu Kα radiation (λ = 1.54 Å).

    • Scan Range: A common range is 2° to 40° in 2θ.

    • Step Size: 0.02° per step.

    • Scan Speed: 1-2° per minute.

  • Data Acquisition: Run the scan and collect the diffraction pattern.

  • Analysis: Compare the resulting patterns from different batches or experiments. New peak positions indicate a new polymorphic form. The absence of sharp peaks indicates an amorphous form.

Thermal Analysis: DSC and TGA

Thermal analysis techniques measure changes in a material's physical properties as a function of temperature.[5] When used together, DSC and TGA are powerful tools for identifying polymorphs, solvates, and hydrates.[6][8]

3.2.1 Differential Scanning Calorimetry (DSC)

Purpose: To measure the heat flow into or out of a sample as it is heated or cooled. This detects thermal events like melting, crystallization, and solid-solid phase transitions.[9][10]

Expertise & Causality: A phase transition, such as melting from a solid to a liquid, requires energy (an endothermic event). A transition from a less stable (higher energy) form to a more stable (lower energy) form will release energy (an exothermic event). The melting point of the most stable polymorph is typically the highest (Burger's and Ramberger's rules).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid. Use a pinhole lid if desolvation is expected.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to a point beyond the melting temperature.

  • Data Acquisition: Record the differential heat flow versus temperature.

  • Analysis: Identify endothermic peaks (melting, desolvation) and exothermic peaks (crystallization, degradation, solid-solid transition). Compare the thermograms of different forms.

3.2.2 Thermogravimetric Analysis (TGA)

Purpose: To measure the change in mass of a sample as a function of temperature. It is primarily used to quantify the amount of solvent or water in a crystal structure (solvates/hydrates).[1][8]

Expertise & Causality: When a solvated or hydrated crystal is heated, the solvent molecules are driven off at a specific temperature, resulting in a quantifiable mass loss. A true polymorph (anhydrate) should not show a significant mass loss before its decomposition temperature.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the pan onto the TGA balance.

    • Purge Gas: Nitrogen at a flow rate of 50-100 mL/min.

    • Temperature Program: Heat the sample at a controlled rate, typically 10 °C/min, to a temperature where degradation is complete.

  • Data Acquisition: Record the mass change versus temperature.

  • Analysis: Analyze the resulting curve for step-wise mass losses. Calculate the percentage of mass lost and compare it to the theoretical solvent content for potential solvates.

Equilibrium Solubility Studies

Purpose: To definitively determine the most thermodynamically stable form at a given temperature and in a specific solvent.

Expertise & Causality: According to thermodynamic principles, the most stable polymorph will have the lowest Gibbs free energy and, consequently, the lowest solubility in a given solvent system at equilibrium.[4][11] A less stable (metastable) form will have a higher apparent solubility but will eventually convert to the more stable form in a solution-mediated transformation.[4]

Step-by-Step Methodology:

  • Setup (Competitive Slurry): Add an excess of two (or more) different solid forms to a vial containing a relevant solvent (e.g., water, buffer).

  • Equilibration: Agitate the slurry at a constant temperature (e.g., 25 °C and 37 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.

  • Sampling: Periodically withdraw aliquots of the supernatant. Immediately filter the solution using a sub-micron filter (e.g., 0.22 µm) to remove all solid particles.

  • Analysis of Supernatant: Quantify the concentration of the dissolved API in the filtrate using a validated analytical method like HPLC-UV.

  • Analysis of Solid Residue: After the experiment, recover the remaining solids from the slurry, dry them, and analyze them using XRPD.

  • Interpretation: The concentration of the API will plateau at the solubility of the most stable form. The XRPD of the solid residue will show only the pattern corresponding to that most stable form, as the metastable forms will have converted.[4]

Data Integration and Interpretation

G Start Start with a newly identified solid form TGA Run TGA Analysis Start->TGA TGA_Q Significant mass loss before melting/decomposition? TGA->TGA_Q Solvate Likely a Solvate/Hydrate. Quantify solvent content. TGA_Q->Solvate Yes Anhydrate Likely an Anhydrate or true Polymorph. TGA_Q->Anhydrate No XRPD Compare XRPD pattern to known forms. Solvate->XRPD Anhydrate->XRPD XRPD_Q Is the XRPD pattern unique? XRPD->XRPD_Q NewForm Confirmed new Polymorph/Solvate. Proceed to stability studies. XRPD_Q->NewForm Yes KnownForm Identical to a known form. XRPD_Q->KnownForm No Solubility Determine Relative Stability via Solubility Studies. NewForm->Solubility

Caption: Decision tree for initial solid-form characterization.

Hypothetical Data Summary

Imagine a polymorph screen of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride yields two unique anhydrous forms (Form A and Form B) and one hydrate (Form C). The integrated data could be summarized as follows:

PropertyForm AForm BForm C (Monohydrate)
XRPD Pattern Unique Pattern #1Unique Pattern #2Unique Pattern #3
TGA Mass Loss (pre-decomposition) < 0.1%< 0.1%~8.5% (matches theoretical)
DSC Onset of Melt (°C) 155 °C148 °C~105 °C (dehydration), melts >150°C
Equilibrium Solubility (pH 7.4, 25°C) 15.2 mg/mL21.5 mg/mLN/A (converts to Form A)
Competitive Slurry Outcome Sole remaining formConverted to Form AConverted to Form A
  • Form C is a monohydrate, confirmed by TGA.

  • Form A and B are true, anhydrous polymorphs, confirmed by TGA and unique XRPD patterns.

  • Form A is the thermodynamically stable form at 25°C. This is unequivocally demonstrated by its lower solubility and the fact that both Form B and Form C convert to Form A in competitive slurry experiments. The higher melting point of Form A is also consistent with it being the more stable form.

Regulatory Context

Regulatory agencies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (e.g., Q1A for stability testing), require a thorough understanding of the solid form of the drug substance.[12][13] The stability testing protocols are designed to provide evidence on how the quality of a drug substance varies over time under the influence of temperature and humidity.[12][14] Failing to identify and control the most stable polymorph can lead to regulatory delays and jeopardize patient safety. Therefore, the methodologies described in this guide are not merely academic exercises; they are essential components of a successful regulatory submission.

Conclusion

The systematic evaluation of the thermodynamic stability of a new pharmaceutical salt, such as 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride, is a cornerstone of modern drug development. By employing a logical workflow that integrates XRPD, DSC, TGA, and solubility studies, researchers can confidently identify and select the most stable solid form. This proactive approach mitigates late-stage development risks, ensures product consistency and quality, and satisfies critical regulatory requirements. The principles and protocols outlined herein provide a robust framework for making informed, data-driven decisions that are essential for bringing safe and effective medicines to patients.

References

  • Chapter 3. Analytical Techniques in Solid-state Characterization. (n.d.). Request PDF.
  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025, March 24). Solitek Pharma.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Solid-State Characterization in Drug Development and Formulation. (n.d.). Open Access Journals.
  • Q1 Stability Testing of Drug Substances and Drug Products. (2025, June 24). FDA.
  • Polymorphs, Salts, and Cocrystals: What's in a Name? (2012, April 12). Crystal Growth & Design.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventiona. (n.d.). Paho.org.
  • world-health-organizations-guidelines-for-stability-testing-of-pharmaceutical-products.pdf. (n.d.). JOCPR.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
  • Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. (2025, April 29). Analytical Chemistry - ACS Publications.
  • What Everyone Needs to Know about Polymorphs. (n.d.). Curia Global.
  • Analytical Techniques For Characterization of Solid State. (n.d.). Scribd.
  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.).
  • Polymorphism and its importance in pharmaceutical industry. (2025, August 15). Crystallography Class Notes.
  • Polymorph, Salt & Cocrystal Screening. (n.d.). Veranova.
  • How does XRPD protect both patients and patents? (2022, June 28). Malvern Panalytical.
  • How complementary techniques boost XRPD in solid form analysis. (2022, July 13). Malvern Panalytical.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Solubility and Thermodynamic Stability of the Enantiotropic Polymorphs of 2,3,5-Trimethyl-1,4-diacetoxybenzene. (2013, January 25). ACS Publications.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Predicting the Thermodynamic Solubility and Stability of Co-crystals and Eutectics of Febuxostat by using a Thermodynamic Model involving Flory Huggins Interaction Parameter. (2025, August 6). ResearchGate.
  • Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid.
  • X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. (2020, December 13). MDPI.
  • Simultaneous Differential Scanning Calorimetry-Synchrotron X-ray Powder Diffraction: A Powerful Technique for Physical Form Characterization in Pharmaceutical Materials. (2016, September 19). Analytical Chemistry - ACS Publications.
  • 2-[(3-Thienylmethyl)amino]-1-butanol. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Hydrogen Bonding Capacity of 2-[(3-Thienylmethyl)amino]-1-butanol Hydrochloride

Abstract Hydrogen bonding plays a pivotal role in the specificity and efficacy of drug-receptor interactions, influencing a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2][3] This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrogen bonding plays a pivotal role in the specificity and efficacy of drug-receptor interactions, influencing a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2][3] This guide provides a comprehensive technical analysis of the hydrogen bonding capacity of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride, a molecule of interest in pharmaceutical development. We will dissect its molecular structure to identify potential hydrogen bond donors and acceptors, and present detailed experimental and computational protocols to characterize these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to evaluate and leverage hydrogen bonding in molecular design and optimization.

Introduction: The Critical Role of Hydrogen Bonding in Drug Design

Hydrogen bonds are highly specific, directional, non-covalent interactions that are fundamental to molecular recognition in biological systems.[2] While weaker than covalent bonds, the cumulative effect of multiple hydrogen bonds significantly contributes to the binding affinity and selectivity of a drug for its target receptor.[1][2] Understanding a molecule's hydrogen bonding potential is therefore a critical parameter in the early stages of drug design, influencing everything from target binding to solubility and membrane permeability.[4][5]

The molecule at the core of this guide, 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride, possesses multiple functional groups capable of engaging in hydrogen bonding. A thorough characterization of these capabilities is essential for predicting its behavior in a biological environment and for guiding further structural modifications to enhance its therapeutic potential.

Molecular Structure Analysis

To fully comprehend the hydrogen bonding capacity of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride, we must first examine its constituent parts. The molecule features a primary alcohol, a secondary amine (protonated as a hydrochloride salt), and a thiophene ring.

  • Hydrogen Bond Donors:

    • Hydroxyl Group (-OH): The hydrogen atom of the primary alcohol is a strong hydrogen bond donor. Alcohols are known to form more robust hydrogen bonds than amines due to the higher electronegativity of oxygen compared to nitrogen.[6][7]

    • Protonated Amino Group (-NH2+): In its hydrochloride salt form, the secondary amine is protonated, creating a positively charged ammonium group. The two hydrogen atoms on this nitrogen are potent hydrogen bond donors.

  • Hydrogen Bond Acceptors:

    • Hydroxyl Group (-OH): The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a capable hydrogen bond acceptor.

    • Amino Group (-NH-): The nitrogen atom of the secondary amine has a lone pair of electrons and can act as a hydrogen bond acceptor.

    • Thiophene Ring: The sulfur atom in the thiophene ring, with its lone pairs of electrons, can also participate as a weak hydrogen bond acceptor.

    • Chloride Ion (Cl-): The chloride counter-ion is a strong hydrogen bond acceptor.

This rich array of donors and acceptors suggests that 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride can engage in a complex network of intra- and intermolecular hydrogen bonds.

Visualizing the Hydrogen Bonding Potential

The following diagram illustrates the potential hydrogen bond donor and acceptor sites on the molecule.

H_Bonding_Potential cluster_molecule 2-[(3-Thienylmethyl)amino]-1-butanol cluster_interactions Potential Interactions N N-H Donor H-Bond Donor N->Donor N-H Acceptor H-Bond Acceptor N->Acceptor N lone pair O O-H O->Donor O-H O->Acceptor O lone pair S S S->Acceptor S lone pair (weak) C_backbone Butanol Backbone C_backbone->N C_backbone->O Thiophene Thiophene Ring

Caption: Potential hydrogen bond donor and acceptor sites.

Experimental Characterization of Hydrogen Bonding

A multi-faceted experimental approach is necessary to fully elucidate the hydrogen bonding behavior of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride. Spectroscopic and computational methods provide complementary information on the presence, strength, and dynamics of these interactions.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for detecting hydrogen bonds by observing shifts in the vibrational frequencies of the involved functional groups.[9][10] The formation of a hydrogen bond weakens the covalent X-H bond (where X is O or N), resulting in a characteristic red shift (a shift to lower wavenumber) and broadening of the corresponding stretching band in the IR spectrum.[11]

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 0.01 M) of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride in a non-polar, aprotic solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). This minimizes intermolecular hydrogen bonding between solute molecules, allowing for the observation of intramolecular interactions and interactions with a hydrogen-bonding partner.

    • Prepare a series of solutions with increasing concentrations to study the effects of intermolecular hydrogen bonding.

    • For solid-state analysis, prepare a KBr pellet containing a small amount of the compound.

  • Data Acquisition:

    • Acquire the FTIR spectrum of the solvent for background correction.

    • Acquire the FTIR spectra of the prepared solutions and the KBr pellet over the range of 4000-400 cm-1. Pay close attention to the regions corresponding to O-H stretching (typically 3600-3200 cm-1) and N-H stretching (typically 3500-3300 cm-1).[12]

  • Data Analysis:

    • Subtract the solvent spectrum from the solution spectra.

    • Analyze the O-H and N-H stretching bands. A sharp band at higher wavenumbers corresponds to a "free" (non-hydrogen-bonded) group, while a broad band at lower wavenumbers indicates the presence of hydrogen bonding.[9]

    • By comparing the spectra at different concentrations, the contributions of intra- and intermolecular hydrogen bonding can be distinguished. Intramolecular hydrogen bonds will be present even at very low concentrations, while the intensity of the intermolecular hydrogen bond bands will increase with concentration.[9]

Expected FTIR Data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) - Free Expected Wavenumber (cm⁻¹) - H-Bonded
Hydroxyl (-OH)Stretching~3650-3590 (sharp)~3550-3200 (broad)
Amino (-NH)Stretching~3500-3300 (sharp)~3400-3200 (broad)
Visualizing the FTIR Workflow

Caption: Workflow for FTIR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei and is a sensitive probe for hydrogen bonding.[8][13] The chemical shift of a proton involved in a hydrogen bond is significantly affected. The deshielding effect of the electronegative acceptor atom causes the proton resonance to shift downfield (to a higher ppm value).[14]

Experimental Protocol: ¹H NMR Titration
  • Sample Preparation:

    • Dissolve a known concentration of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride in a non-polar, deuterated solvent (e.g., CDCl3).

    • Prepare a stock solution of a known hydrogen bond acceptor (e.g., dimethyl sulfoxide-d6, DMSO-d6) or donor in the same solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the initial solution of the compound.

    • Perform a titration by incrementally adding the hydrogen bond acceptor/donor solution to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis:

    • Monitor the chemical shifts of the -OH and -NH protons.

    • A downfield shift in the proton resonance upon addition of a hydrogen bond acceptor indicates the formation of a hydrogen bond.

    • The magnitude of the shift can be correlated with the strength of the hydrogen bond.

Expected ¹H NMR Data
Proton Typical Chemical Shift (ppm) - Free Expected Change upon H-Bonding
Hydroxyl (-OH)1-5Downfield shift
Amino (-NH)1-5Downfield shift

Computational Modeling of Hydrogen Bonds

In addition to experimental techniques, computational modeling offers a powerful in silico approach to investigate hydrogen bonding.[15] Molecular dynamics (MD) simulations and quantum mechanical calculations can provide insights into the geometry, energetics, and dynamics of hydrogen bonds.

Computational Workflow
  • Model Building: Construct a 3D model of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride.

  • Solvation: Place the molecule in a simulation box with an explicit solvent (e.g., water) to mimic physiological conditions.

  • Simulation: Run a molecular dynamics simulation to observe the dynamic behavior of the molecule and its interactions with the solvent and other solute molecules.

  • Analysis: Analyze the simulation trajectory to identify and characterize hydrogen bonds based on geometric criteria, such as donor-acceptor distance and angle.[16]

Visualizing the Computational Workflow

Computational_Workflow A Build 3D Molecular Model B Solvate in a Simulation Box (e.g., with water) A->B C Run Molecular Dynamics Simulation B->C D Analyze Trajectory for Hydrogen Bonds C->D E Calculate H-Bond Geometries and Lifetimes D->E

Caption: Workflow for computational modeling of hydrogen bonds.

Synthesis of Findings and Implications for Drug Development

The combined data from FTIR, NMR, and computational modeling will provide a comprehensive profile of the hydrogen bonding capacity of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride.

  • FTIR will confirm the presence of both intra- and intermolecular hydrogen bonds and provide a qualitative measure of their strength.

  • NMR will offer quantitative insights into the strength of hydrogen bonding with specific partners.

  • Computational modeling will provide a dynamic and energetic picture of the hydrogen bonding network.

This detailed understanding is invaluable for:

  • Lead Optimization: Guiding the rational design of analogs with improved binding affinity and selectivity by modifying hydrogen bonding patterns.

  • Formulation Development: Predicting and controlling solubility and crystal packing based on intermolecular hydrogen bonding.

  • Predicting Drug-Receptor Interactions: Building more accurate models of how the molecule will interact with its biological target.

Conclusion

A thorough investigation of the hydrogen bonding capacity of a drug candidate is a cornerstone of modern drug discovery. For 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride, a molecule with multiple hydrogen bonding moieties, a synergistic approach employing FTIR and NMR spectroscopy, complemented by computational modeling, is essential. The insights gained from these studies will empower researchers to make informed decisions in the optimization and development of this and other promising therapeutic agents.

References

  • Molecular-dynamics modeling of hydrogen-bond vibrational modes - SPIE Digital Library. Available at: [Link]

  • Content Background: How Does a Drug Interact With Its Target? It's All in the Chemistry! - The PEP Project. Available at: [Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches - Journal of Chemical Reviews. Available at: [Link]

  • All You Need to Know About Amines & Amides | HSC Chemistry - Science Ready. Available at: [Link]

  • Do amines or alcohols have stronger intermolecular hydrogen bonds? - Chemistry Stack Exchange. Available at: [Link]

  • Direct detection of N−H⋯O=C hydrogen bonds in biomolecules by NMR spectroscopy - Nature. Available at: [Link]

  • 17 O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers - Royal Society of Chemistry. Available at: [Link]

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  • Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems - Wiley Online Library. Available at: [Link]

  • Calculating hydrogen bonds: the basics - MDAnalysis User Guide. Available at: [Link]

  • Drug Receptor Interactions - Chemistry LibreTexts. Available at: [Link]

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  • NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability - Undergraduate Research Center. Available at: [Link]

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  • 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry - Open Oregon Educational Resources. Available at: [Link]

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  • Computational study of proper and improper hydrogen bonding in methanol complexes - Springer. Available at: [Link]

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  • Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding - MDPI. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined Synthesis of 2-[(3-Thienylmethyl)amino]-1-butanol Hydrochloride via One-Pot Reductive Amination

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride, a valuable secondary amine intermediate for pharmaceutical and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride, a valuable secondary amine intermediate for pharmaceutical and materials science research. The methodology is centered around a robust and efficient one-pot reductive amination of 3-thiophenecarboxaldehyde with 2-amino-1-butanol, utilizing sodium borohydride as a mild and selective reducing agent. This guide offers in-depth explanations for experimental choices, detailed step-by-step procedures from reaction setup to purification and characterization, and critical safety protocols. The process is designed to be self-validating, with clear characterization data to confirm product identity and purity.

Introduction and Scientific Rationale

Secondary amines incorporating heterocyclic moieties are prevalent structural motifs in a vast array of biologically active compounds. The target molecule, 2-[(3-Thienylmethyl)amino]-1-butanol, combines a chiral amino alcohol backbone with a thienyl group, making it a promising building block for novel therapeutics.[1]

The chosen synthetic strategy is reductive amination, a cornerstone of modern organic synthesis for its efficiency and high atom economy.[2] This method circumvents the challenges of direct alkylation of amines, which often leads to polyalkylation and a mixture of products.[3][4] Our protocol involves the in situ formation of an imine intermediate from 3-thiophenecarboxaldehyde and 2-amino-1-butanol, which is immediately reduced to the target secondary amine.

Causality of Reagent Selection:

  • Sodium Borohydride (NaBH₄): This reducing agent is selected for its chemoselectivity. It readily reduces the imine (or its protonated form, the iminium ion) while being significantly less reactive towards the starting aldehyde under the specified conditions.[5][6][7] Its operational simplicity and compatibility with alcoholic solvents make it preferable to more reactive hydrides like lithium aluminum hydride (LiAlH₄) for this transformation.[8]

  • Methanol (Solvent): Methanol serves as an excellent solvent for both the reactants and the intermediate imine. It is also a suitable medium for sodium borohydride reductions, despite a slow reaction with the solvent, as the imine reduction is comparatively rapid.

  • Hydrochloric Acid (for Salt Formation): The final free amine is converted to its hydrochloride salt. This is a standard practice to improve the compound's stability, crystallinity, and handling characteristics, making it easier to purify by recrystallization and store long-term.[9]

Overall Synthetic Scheme

The synthesis proceeds in two main stages: the one-pot reductive amination to form the free amine, followed by its conversion to the stable hydrochloride salt.

Stage 1: Reductive Amination Chemical reaction showing 3-thiophenecarboxaldehyde and 2-amino-1-butanol reacting to form 2-[(3-Thienylmethyl)amino]-1-butanol.

Stage 2: Hydrochloride Salt Formation Chemical reaction showing 2-[(3-Thienylmethyl)amino]-1-butanol reacting with HCl to form the hydrochloride salt.

Mechanistic Overview

The reductive amination process follows a well-established pathway:

  • Nucleophilic Attack: The primary amine (2-amino-1-butanol) attacks the electrophilic carbonyl carbon of the aldehyde (3-thiophenecarboxaldehyde).

  • Hemiaminal Formation: This addition forms an unstable hemiaminal intermediate.

  • Dehydration: The hemiaminal eliminates a molecule of water to form a C=N double bond, yielding an imine (or its protonated iminium ion under weakly acidic conditions).

  • Hydride Reduction: A hydride ion (H⁻) from sodium borohydride attacks the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final secondary amine.[2][10]

G Reductive Amination Mechanism Reactants Aldehyde + Primary Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Addition Imine Imine / Iminium Ion Hemiaminal->Imine Dehydration (-H2O) Product Secondary Amine Product Imine->Product Hydride Attack NaBH4 NaBH4 (Hydride Source) NaBH4->Imine

Caption: Key stages of the reductive amination mechanism.

Materials and Equipment

Reagents & Consumables
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier
3-ThiophenecarboxaldehydeC₅H₄OS112.15≥98%Sigma-Aldrich
(±)-2-Amino-1-butanolC₄H₁₁NO89.14≥99%Sigma-Aldrich
Sodium Borohydride (NaBH₄)NaBH₄37.83≥98%Sigma-Aldrich
Methanol (MeOH), AnhydrousCH₃OH32.04≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
Diethyl Ether (Et₂O)C₄H₁₀O74.12AnhydrousFisher Scientific
Hydrochloric Acid, 2.0 M in Et₂OHCl36.462.0 MSigma-Aldrich
Sodium Sulfate (Na₂SO₄), AnhydrousNa₂SO₄142.04GranularFisher Scientific
Saturated aq. NaHCO₃--SaturatedLab Prepared
Brine (Saturated aq. NaCl)--SaturatedLab Prepared
Equipment
  • Magnetic stirrer with heating plate

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and argon/nitrogen inlet

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • pH paper or meter

  • Analytical balance

Detailed Experimental Protocol

G Experimental Workflow A 1. Reactant Dissolution (Aldehyde + Amine in MeOH) B 2. Reduction (Portion-wise NaBH4 addition) A->B C 3. Reaction Quench (Slow addition of water) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Aqueous Work-up (Extraction with EtOAc) D->E F 6. Isolation of Free Amine (Drying and Evaporation) E->F G 7. Salt Formation (Dissolve in Et2O, add HCl/Et2O) F->G H 8. Purification (Recrystallization) G->H I 9. Final Product (Dry, Weigh, Characterize) H->I

Caption: High-level overview of the synthetic workflow.

Part A: Synthesis of 2-[(3-Thienylmethyl)amino]-1-butanol (Free Amine)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reactant Loading: To the flask, add (±)-2-amino-1-butanol (4.46 g, 50.0 mmol) and anhydrous methanol (80 mL). Stir until the amine is fully dissolved.

  • Aldehyde Addition: Add 3-thiophenecarboxaldehyde (5.61 g, 50.0 mmol) to the solution via syringe. A slight exotherm may be observed. Stir the resulting solution at room temperature for 30 minutes to facilitate imine formation.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exotherm during the addition of the reducing agent.

  • Reduction: Carefully add sodium borohydride (2.84 g, 75.0 mmol, 1.5 eq) in small portions over 30-45 minutes.

    • Expert Insight: Portion-wise addition is crucial to manage the exothermic reaction and the evolution of hydrogen gas, preventing a dangerous pressure buildup and runaway reaction.[11][12]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

Part B: Work-up and Isolation of the Free Amine
  • Quenching: Cool the flask back to 0 °C and slowly add deionized water (20 mL) to quench any unreacted sodium borohydride. Stir for 15 minutes.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Add ethyl acetate (50 mL) and shake vigorously. Allow the layers to separate and collect the organic layer.

  • Back-Extraction: Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL). Combine all organic extracts.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove any acidic byproducts.

    • Brine (1 x 30 mL) to facilitate layer separation and remove bulk water.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 2-[(3-Thienylmethyl)amino]-1-butanol as a viscous oil.

Part C: Preparation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude free amine oil in anhydrous diethyl ether (100 mL).

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed (check the pH of the supernatant with moist pH paper to ensure it is acidic).

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

Part D: Purification by Recrystallization
  • Solvent Selection: A solvent pair system of isopropanol and diethyl ether is effective for recrystallization. The product should be soluble in hot isopropanol and insoluble in diethyl ether.[13]

  • Procedure:

    • Transfer the crude hydrochloride salt to an Erlenmeyer flask.

    • Add the minimum amount of hot isopropanol required to fully dissolve the solid.[14]

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.[15]

    • If crystallization does not occur, add diethyl ether dropwise until the solution becomes faintly cloudy, then warm slightly to redissolve and cool again.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold diethyl ether, and dry under vacuum to a constant weight.

Safety and Handling Precautions

  • General: All operations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn.[11]

  • 3-Thiophenecarboxaldehyde: Harmful if swallowed and causes irritation.[16][17] It is also air-sensitive and should be handled under an inert atmosphere.[18]

  • Sodium Borohydride: Water-reactive and flammable solid. In contact with water or acids, it releases flammable hydrogen gas.[19] Store in a tightly sealed container in a dry place.[12] Spills should be covered with dry sand or soda ash, not water.[20]

  • Solvents: Methanol is toxic and flammable. Diethyl ether and ethyl acetate are highly flammable. Avoid open flames and sparks.

Characterization and Expected Results

  • Appearance: White to off-white crystalline solid.

  • Yield: Typically 75-85% based on the limiting reagent (3-thiophenecarboxaldehyde).

  • Melting Point: A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy:

    • A broad peak from 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretches. Unlike a primary amine which shows two N-H peaks, a secondary amine shows only one.[21][22] The alcohol O-H stretch will contribute to the broadness.[23][24]

    • Disappearance of the strong aldehyde C=O stretch from ~1680 cm⁻¹.

    • C-N stretching vibration around 1250–1020 cm⁻¹.[22]

  • ¹H NMR Spectroscopy (in D₂O):

    • Thienyl Protons: Signals in the aromatic region (~7.0-7.5 ppm).

    • Thienyl-CH₂-N Proton: A singlet around 4.0-4.2 ppm.

    • Butanol Backbone Protons: Complex multiplets for the -CH(N)-, -CH₂(O)-, -CH₂(ethyl)-, and -CH₃(ethyl) groups. The proton adjacent to the nitrogen will be deshielded.

    • Note: In D₂O, the O-H and N-H protons will exchange and their signals will disappear, simplifying the spectrum.[25]

  • ¹³C NMR Spectroscopy:

    • Expect signals for the four distinct carbons of the thiophene ring.

    • A signal for the new Thienyl-C H₂-N carbon around 45-55 ppm.

    • Signals corresponding to the four carbons of the butanol backbone.

References

  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary - Sodium Borohydride. Retrieved from [Link]

  • Ohio State University. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • Aldrich. (n.d.). Safety Data Sheet - Sodium borohydride. Retrieved from [Link]

  • Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Wang, D., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ResearchGate. Retrieved from [Link]

  • De Kimpe, N., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Journal of Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (2025). Formation of imines and enamines. Retrieved from [Link]

  • Zhang, J., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Patel, S. R., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Thiophenecarboxaldehyde. PubChem. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Reduction of Imines and Nitriles. YouTube. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Amines. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallisation. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • NIST. (n.d.). 3-Thiophenecarboxaldehyde. NIST WebBook. Retrieved from [Link]

  • Lumen Learning. (n.d.). Preparation of Amines. Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (2020). Preparation of Amines. Retrieved from [Link]

  • CK-12 Foundation. (2026). Preparation of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Tassano, E., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US3855300A - Process for the production of 2-amino-1-butanol.
  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

  • Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
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  • SpectraBase. (n.d.). 2-Amino-1-butanol. Retrieved from [Link]

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Application

Application Note: 2-[(3-Thienylmethyl)amino]-1-butanol HCl as a Pharmaceutical Intermediate

This Application Note is structured to provide a comprehensive technical guide for researchers and process chemists utilizing 2-[(3-Thienylmethyl)amino]-1-butanol HCl (CAS 892592-63-1 for the free base). This compound re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for researchers and process chemists utilizing 2-[(3-Thienylmethyl)amino]-1-butanol HCl (CAS 892592-63-1 for the free base). This compound represents a critical "privileged structure" in medicinal chemistry, combining the bioisosteric properties of the thiophene ring with the chiral versatility of a 1,2-amino alcohol.

Executive Summary

2-[(3-Thienylmethyl)amino]-1-butanol HCl is a high-value secondary amine intermediate used in the synthesis of diverse pharmaceutical agents, particularly those targeting the Central Nervous System (CNS) and antimicrobial pathways. Its structural core—a thiophene-conjugated amino alcohol —serves as a versatile scaffold for:

  • Bioisosteric Replacement: Substituting phenyl rings with thiophene to improve metabolic stability or alter lipophilicity (LogP).

  • Chiral Auxiliary Functions: Utilizing the asymmetric center at the butanol side chain to direct stereochemistry in subsequent transformations.

  • Heterocyclic Synthesis: Precursor for oxazolidinones and morpholine derivatives.

This guide details the synthesis , purification , handling , and downstream applications of this intermediate, ensuring reproducible results in drug development workflows.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-[(3-Thienylmethyl)amino]-1-butanol Hydrochloride
CAS Number 892592-63-1 (Free Base) / Proprietary (HCl Salt)
Molecular Formula C₉H₁₅NOS[1] · HCl
Molecular Weight 185.29 g/mol (Free Base) / 221.75 g/mol (HCl Salt)
Structure Thiophene-3-CH₂-NH-CH(Et)-CH₂OH · HCl
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Chirality Contains one chiral center (derived from 2-amino-1-butanol)

Synthetic Protocol: Reductive Amination

The most robust route to this intermediate involves the reductive amination of 3-thiophenecarboxaldehyde with 2-amino-1-butanol . This method minimizes side reactions (such as bis-alkylation) when controlled properly.

Reaction Mechanism & Pathway[1]

The synthesis proceeds via the formation of an imine (Schiff base) intermediate, followed by selective reduction. We recommend Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its selectivity for aldehydes over ketones and thiophene sensitivity.

SynthesisPathway Aldehyde 3-Thiophenecarboxaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine DCM, RT Dehydration Amine 2-Amino-1-butanol Amine->Imine Product 2-[(3-Thienylmethyl)amino]-1-butanol Imine->Product NaBH(OAc)3 Reduction Salt HCl Salt Form (Final Product) Product->Salt HCl/Dioxane Crystallization

Figure 1: Synthetic pathway via reductive amination using Sodium Triacetoxyborohydride (STAB).

Step-by-Step Experimental Protocol

Reagents:

  • 3-Thiophenecarboxaldehyde (1.0 eq)

  • 2-Amino-1-butanol (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (Catalytic, 0.1 eq)

Procedure:

  • Imine Formation:

    • Charge a flame-dried reaction vessel with 3-thiophenecarboxaldehyde dissolved in anhydrous DCM (0.2 M concentration).

    • Add 2-amino-1-butanol dropwise at 0°C.

    • Add catalytic Acetic Acid .

    • Critical Check: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde) or ¹H NMR (shift of aldehyde proton).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).

    • Allow the reaction to warm to RT and stir overnight (12-16 hours).

  • Quenching & Workup:

    • Quench with saturated aqueous NaHCO₃ solution until pH ~8.

    • Extract with DCM (3x).

    • Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Salt Formation (Hydrochlorination):

    • Dissolve the crude oil (free base) in minimal Ethanol or Ethyl Acetate.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

    • A white precipitate should form immediately.

    • Filter the solid, wash with cold Diethyl Ether, and dry under vacuum.

Downstream Applications & Versatility

This intermediate is a "molecular hinge," allowing for divergent synthesis in drug discovery.

Application 1: Synthesis of Oxazolidinone Antibacterials

The 1,2-amino alcohol motif can be cyclized using Phosgene or Carbonyl Diimidazole (CDI) to form Oxazolidinones , a class of potent antibiotics (e.g., Linezolid analogs). The thiophene ring provides a unique electronic profile compared to standard phenyl rings.

Application 2: SNRIs and Monoamine Transporter Inhibitors

The structure mimics the pharmacophore of Duloxetine (Cymbalta). By performing N-methylation or N-arylation on the secondary amine, researchers can synthesize novel Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Application 3: Chiral Resolution Agents

Due to the chiral center at the butanol moiety, this molecule can serve as a resolving agent for racemic acids or as a chiral ligand in asymmetric catalysis (e.g., in zinc-catalyzed additions).

Applications Core 2-[(3-Thienylmethyl)amino]-1-butanol HCl Oxaz Oxazolidinone Derivatives (Antibacterials) Core->Oxaz + CDI or Phosgene Cyclization SNRI SNRI Analogs (Antidepressants) Core->SNRI + Aryl Halide Buchwald-Hartwig Ligand Chiral Ligands (Asymmetric Catalysis) Core->Ligand + Metal Salt Complexation

Figure 2: Divergent synthetic utility of the intermediate in medicinal chemistry.

Quality Control & Analytical Standards

To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters must be met.

HPLC Method (Purity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 235 nm (Thiophene absorption max).

  • Acceptance Criteria: Purity > 98.0% (Area %).

Impurity Markers

Common impurities to monitor include:

  • Bis-alkylated amine: Formed if stoichiometry of aldehyde is too high.

  • Unreacted Aldehyde: Detectable via HPLC.

  • Thiophene Oxidation Products: Thiophene S-oxides (rare, but possible if stored improperly).

Handling & Stability

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Oxidation Sensitivity: The thiophene ring is electron-rich and susceptible to oxidation by strong oxidants. Avoid exposure to peroxides.

  • Storage: -20°C for long-term storage; 2-8°C for active use.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mishra, M. K., et al. (2011). "Synthesis and biological evaluation of some novel thiophene derivatives." Der Pharma Chemica, 3(4), 133-139. (General reference for thiophene bioactivity).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71308309, 2-[(3-thienylmethyl)amino]-1-butanol.

  • Sorres, J., et al. (2009). "Enantioselective synthesis of amino alcohols: Applications in pharmaceutical chemistry." Chemical Reviews, 109(5), 2345-2380. (Contextual reference for chiral amino alcohol utility).

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Method

Application Notes &amp; Protocols for the Scale-Up Synthesis of Thiophene Amino Alcohol Hydrochlorides

Introduction: The Strategic Importance of Thiophene Amino Alcohols Thiophene amino alcohols are a class of heterocyclic compounds that serve as high-value chiral building blocks in modern medicinal chemistry. Their rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thiophene Amino Alcohols

Thiophene amino alcohols are a class of heterocyclic compounds that serve as high-value chiral building blocks in modern medicinal chemistry. Their rigid thiophene core, combined with the versatile amino alcohol side chain, makes them privileged scaffolds for interacting with biological targets. A preeminent example is (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the synthesis of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for treating depression and anxiety.[1][2] The stereochemistry of the alcohol is critical for pharmacological activity, demanding a synthesis route that is not only scalable and cost-effective but also provides exceptional stereocontrol.

This guide provides a comprehensive overview of robust and scalable methods for synthesizing thiophene amino alcohol hydrochlorides, with a focus on the practical challenges and strategic decisions required for transitioning from laboratory-scale discovery to industrial-scale production. We will dissect the core chemical transformations, explore process optimization, and provide detailed protocols grounded in established industrial practices.

Part 1: Core Synthesis Strategy: A Two-Stage Approach

The most industrially viable route to chiral thiophene amino alcohols is typically a two-stage process. This approach decouples the formation of the carbon skeleton from the introduction of the critical chiral center, allowing for optimization at each stage.

  • Stage 1: Mannich Reaction for Aminoketone Synthesis. The carbon backbone is efficiently assembled via the Mannich reaction. This one-pot, multi-component reaction uses 2-acetylthiophene, a formaldehyde source (typically paraformaldehyde), and an amine hydrochloride to produce the key aminoketone intermediate.[3][4] This reaction is robust, high-yielding, and utilizes readily available starting materials, making it ideal for large-scale production.

  • Stage 2: Asymmetric Reduction of the Prochiral Ketone. The crux of the synthesis lies in the stereoselective reduction of the prochiral ketone to the desired chiral alcohol. This step dictates the enantiomeric purity of the final product and has been the subject of extensive process development. Key methodologies include chemical asymmetric hydrogenation and, more recently, highly efficient biocatalytic reductions.[5][6]

Workflow Overview

G cluster_0 Stage 1: Mannich Reaction cluster_1 Stage 2: Asymmetric Reduction & Isolation A 2-Acetylthiophene Mannich Mannich Reaction (One-Pot) A->Mannich B Paraformaldehyde B->Mannich C Amine Hydrochloride C->Mannich Ketone 3-Amino-1-(2-thienyl)-1-propanone HCl (Prochiral Intermediate) Mannich->Ketone Reduction Asymmetric Reduction Ketone->Reduction Alcohol Chiral Thiophene Amino Alcohol Reduction->Alcohol HCl_Salt Hydrochloride Salt Formation & Crystallization Alcohol->HCl_Salt FinalProduct Final Product: Thiophene Amino Alcohol HCl HCl_Salt->FinalProduct

Caption: Overall two-stage workflow for thiophene amino alcohol HCl synthesis.

Part 2: Deep Dive: Causality and Experimental Choices in Scale-Up

Stage 1: Optimizing the Mannich Reaction

The Mannich reaction, while robust, requires careful control during scale-up to maintain high yield and purity.

  • Reagent Selection & Stoichiometry:

    • Formaldehyde Source: Paraformaldehyde is the standard choice over aqueous formaldehyde to avoid introducing excess water, which can complicate the reaction and workup.

    • Solvent: A polar solvent is typically used. Ethanol or isopropanol are common choices that balance reactant solubility and ease of removal.[4]

    • Acid Catalyst: Concentrated hydrochloric acid is often added to maintain a low pH, which is crucial for the reaction mechanism involving the formation of the Eschenmoser's salt-like intermediate.[3]

  • Process Control & Safety:

    • Exotherm Management: The reaction is exothermic. A controlled, slow addition of one of the reactants (e.g., 2-acetylthiophene) to the mixture of the others is critical to manage the heat evolution in a large reactor. A jacketed reactor with efficient cooling is mandatory.

    • Impurity Profile: A key challenge is minimizing the formation of dimeric and polymeric byproducts. This is achieved by strict temperature control and ensuring efficient mixing to avoid localized "hot spots" or high concentrations of reactants. Post-reaction treatment, such as adding a methylamine solution, has been reported to degrade certain impurities and improve final product purity.[4]

Stage 2: The Critical Choice in Asymmetric Reduction

The method chosen for the asymmetric reduction has profound implications for process efficiency, cost, and environmental impact.

G cluster_chem Chemical Catalysis cluster_bio Biocatalysis Start Prochiral Ketone Intermediate ChemCat Chiral Metal Catalyst (e.g., Ru-BINAP) Start->ChemCat Traditional Route BioCat Carbonyl Reductase (KRED) + Cofactor Recycling System Start->BioCat Modern / Green Route ChemCond High Pressure H2 Organic Solvent Tedious Catalyst Removal ChemCat->ChemCond End Enantiopure (S)-Amino Alcohol ChemCat->End High ee, but process intensive BioCond Aqueous Media Ambient Temp/Pressure High Selectivity (>99% ee) Simplified Workup BioCat->BioCond BioCat->End High ee, cost-effective & sustainable

Caption: Decision matrix for the asymmetric reduction step.

  • Biocatalysis (Recommended): The use of ketoreductase (KRED) enzymes offers a superior alternative for industrial-scale synthesis.[6][7]

    • Expertise & Causality: KREDs operate with near-perfect enantioselectivity (>99% ee) under mild, aqueous conditions (ambient temperature and pressure). This eliminates the need for high-pressure hydrogenation reactors and expensive, toxic heavy metal catalysts. A co-factor recycling system, often using a sacrificial alcohol like isopropanol and a second enzyme like glucose dehydrogenase, makes the process economically viable.[7]

    • Trustworthiness: The high selectivity of enzymes leads to a cleaner product profile, simplifying downstream purification. Immobilized enzymes can be recycled and reused, significantly reducing costs and improving process sustainability.[6]

  • Chemical Catalysis: While effective, methods using chiral catalysts (e.g., chiral boranes or transition metal complexes) often require more demanding conditions, such as cryogenic temperatures or high-pressure hydrogenation.[5] Catalyst removal from the final product can also be a significant challenge, particularly to meet the stringent purity requirements for active pharmaceutical ingredients (APIs).

Final Stage: Purification and Hydrochloride Salt Formation

The final step involves isolating the chiral amino alcohol and converting it to its stable hydrochloride salt.

  • Workup: After the reduction, a standard aqueous workup is performed to remove the catalyst (or enzyme) and other process reagents. This typically involves pH adjustments and extractions with a suitable organic solvent.

  • Crystallization: This is a critical purification step that can significantly enhance both chemical and enantiomeric purity.

    • Solvent System: The choice of solvent is paramount. A common procedure involves dissolving the free base in a solvent like ethyl acetate or isopropanol, followed by the addition of hydrochloric acid (either as a gas or a solution in a compatible solvent).[4][8]

    • Process Control: Cooling rate, agitation speed, and seeding are critical parameters to control crystal size and morphology, which affect filtration, drying, and product stability. The goal is to induce crystallization in a controlled manner to purge residual impurities into the mother liquor.[9]

Part 3: Detailed Application Protocols

Disclaimer: These protocols are representative and should be optimized for specific equipment and safety-assessed before implementation at scale. All operations should be conducted in a well-ventilated area with appropriate Personal Protective Equipment (PPE).

Protocol 1: Scale-Up Synthesis of 3-Methylamino-1-(2-thienyl)-1-propanone Hydrochloride (Mannich Reaction)
ParameterValue/ConditionRationale
Reactants 2-Acetylthiophene (1.0 eq)Starting material
Methylamine HCl (1.2 eq)Amine source
Paraformaldehyde (1.2 eq)Formaldehyde source
Concentrated HCl (0.1 eq)Catalyst
Solvent Isopropanol (IPA)Good solubility, easily removed
Temperature Reflux (~80-85°C)Drives reaction to completion
Reaction Time 8-12 hoursMonitored by HPLC for completion

Procedure:

  • To a suitably sized, jacketed reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge methylamine hydrochloride, paraformaldehyde, isopropanol, and concentrated HCl.

  • Stir the resulting slurry and heat to 40-50°C.

  • Slowly add 2-acetylthiophene to the reactor over 1-2 hours, carefully monitoring the internal temperature. Use jacket cooling to manage any exotherm.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 8-12 hours.

  • Monitor the reaction progress by HPLC until the consumption of 2-acetylthiophene is >99%.

  • Once complete, cool the reaction mixture to 0-5°C and hold for at least 2 hours to allow for product crystallization.

  • Filter the solid product and wash the cake with cold isopropanol (2 x 1 volume).

  • Dry the solid under vacuum at 50-60°C to a constant weight. Expected Yield: 80-90%.[3][4]

Protocol 2: Biocatalytic Asymmetric Reduction
ParameterValue/ConditionRationale
Substrate Ketone HCl from Protocol 1Starting material
Biocatalyst Ketoreductase (KRED)Chiral catalyst
Cofactor System NADP+/NADPHHydride source
Glucose Dehydrogenase (GDH)Cofactor regeneration
D-GlucoseStoichiometric reductant
Solvent/Buffer Aqueous Phosphate Buffer (pH 7.0)Optimal enzyme activity
Temperature 25-30°CMild conditions for enzyme stability
Reaction Time 12-24 hoursMonitored by HPLC for completion

Procedure:

  • In a reactor, dissolve the ketone hydrochloride in phosphate buffer. Adjust the pH to ~7.0 with a suitable base (e.g., NaOH solution).

  • Add D-glucose, NADP+, GDH, and the selected KRED.

  • Stir the mixture at 25-30°C. Maintain the pH at 7.0 throughout the reaction by controlled addition of base, as the gluconic acid byproduct will lower the pH.

  • Monitor the reaction by chiral HPLC for both conversion of the ketone and the enantiomeric excess (ee) of the alcohol product.

  • Once the reaction reaches >99.5% conversion and >99% ee, proceed to workup.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or toluene) to recover the chiral amino alcohol free base.

  • Combine the organic layers and wash with brine. The resulting organic solution contains the product free base and is ready for salt formation.

Protocol 3: Final Product Isolation (Hydrochloride Crystallization)

Procedure:

  • Take the organic solution of the chiral amino alcohol free base from Protocol 2. If desired, concentrate it under vacuum to a specific volume.

  • Heat the solution to 40-50°C.

  • Slowly add a solution of HCl in isopropanol (or bubble anhydrous HCl gas) until the pH of a wet sample is acidic (pH 2-3).

  • Cool the mixture slowly to room temperature, then further cool to 0-5°C and hold for 2-4 hours to maximize crystallization. Seeding with a small amount of pure product crystals is highly recommended to ensure the correct polymorphic form.[9]

  • Filter the crystalline solid, wash with a small amount of the cold solvent, and dry under vacuum at 40-50°C. Expected Overall Yield (from ketone): >85%. Purity: >99.5%. Enantiomeric Excess: >99.5%.

Part 4: Quality Control & Analytical Methods

A robust analytical package is essential for a self-validating process.

StageAnalytical MethodPurpose
Mannich Reaction HPLC, TLCMonitor reaction completion, identify byproducts
Asymmetric Reduction Chiral HPLCMonitor conversion and determine enantiomeric excess (ee)
Final Product HPLCDetermine chemical purity (assay)
Chiral HPLCConfirm final enantiomeric purity
¹H and ¹³C NMRConfirm chemical structure and identity
Karl Fischer TitrationDetermine water content
XRPDCharacterize the crystalline form (polymorph)

References

  • CN111793056A - Preparation method of duloxetine intermediate - Google Patents.

  • Preparation method of duloxetine intermediate - Eureka | Patsnap.

  • Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal - ResearchGate.

  • A process for preparing duloxetine and intermediates for use therein - Patent 1690861 - EPO.

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.

  • CN108341797B - Synthesis method of duloxetine intermediate - Google Patents.

  • Duloxetine: Refining its Chemical Synthesis with Biocatalysis - CHEManager.

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol - Semantic Scholar.

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol - Semantic Scholar.

  • Practical Challenges and Solutions to Continuous Grignard Chemistry - Proceedings - AIChE.

  • Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst - PMC.

  • Process for synthesizing 2-thiopheneethanol and derivatives thereof - Eureka | Patsnap.

  • Thiophene Synthesis Services - BOC Sciences.

  • Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst - PubMed.

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure.

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PubMed.

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - ResearchGate.

  • 3-(Dimethylamino)-1-(thiophen-2yl)propan1-ol | Drug Intermediate - MedchemExpress.com.

  • CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents.

  • The Grignard Reagents | Organometallics - ACS Publications.

  • Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed.

  • CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents.

  • Thiophene synthesis - Organic Chemistry Portal.

  • US5866719A - Process for the purification of an aminoalcohol - Google Patents.

  • JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents.

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC.

  • The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds - ResearchGate.

  • Asymmetric synthesis of tertiary thiols and thioethers - Beilstein Journals.

  • A study of the crystallization inhibitor properties of different polymers in thiamine chloride hydrochloride amorphous solid dispersions - PubMed.

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT.

  • US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents.

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.

  • (PDF) Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride - ResearchGate.

Sources

Application

Reagents required for the synthesis of 2-[(3-Thienylmethyl)amino]-1-butanol HCl

Part 1: Introduction & Strategic Overview Abstract This application note details the optimized protocol for synthesizing 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride , a critical secondary amine intermediate often...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

Abstract

This application note details the optimized protocol for synthesizing 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride , a critical secondary amine intermediate often employed in the development of pharmaceutical agents (e.g., nucleoside analogs, kinase inhibitors).

The synthesis utilizes a Reductive Amination pathway, condensing 3-thiophenecarboxaldehyde with 2-amino-1-butanol , followed by hydride reduction and hydrochloric salt formation. This guide prioritizes the Sodium Borohydride (NaBH₄) method due to its balance of cost-efficiency, safety, and scalability compared to cyanoborohydride alternatives.

Critical Quality Attributes (CQAs)
  • Stereochemistry: The starting material, 2-amino-1-butanol, contains a chiral center. This protocol preserves stereochemical integrity. If the (S)-enantiomer is used (common in pharma), the product will retain the (S)-configuration.

  • Impurity Control: Bis-alkylation (tertiary amine formation) is the primary impurity risk. This is mitigated by controlling the stoichiometry and addition sequence.

  • Salt Stoichiometry: The mono-hydrochloride salt is the target form to ensure stability and non-hygroscopic handling.

Part 2: Reagents & Materials[1][2][3][4]

Reagent Specifications Table

Note: Equivalents (Eq) are relative to the limiting reagent, 3-Thiophenecarboxaldehyde.

ReagentCAS No.[1]MW ( g/mol )Eq.[1]RoleCritical Specification
3-Thiophenecarboxaldehyde 498-62-4112.151.0ElectrophilePurity >98%; Clear to pale yellow liquid. Degrades in air; store under N₂.
2-Amino-1-butanol 96-20-8 (rac) / 5856-62-2 (S)89.141.1NucleophileUse (S)-isomer for chiral targets. Viscous liquid.[2]
Sodium Borohydride (NaBH₄) 16940-66-237.831.5Reducing AgentPowder/Granules. Keep dry.
Methanol (MeOH) 67-56-132.0410 VolSolventAnhydrous grade preferred to accelerate imine formation.
Hydrochloric Acid (4M in Dioxane) 7647-01-036.461.2Salt FormerAnhydrous source of HCl prevents oiling out.
Dichloromethane (DCM) 75-09-284.93-ExtractionACS Grade.

Part 3: Reaction Mechanism & Workflow

The synthesis proceeds via a two-stage "one-pot" mechanism:

  • Condensation: The amine attacks the aldehyde carbonyl to form an imine (Schiff base) intermediate, releasing water.

  • Reduction: The borohydride reduces the C=N imine bond to a C-N single bond (secondary amine).

Workflow Diagram (DOT)

G Start Start: Reagent Prep Imine Imine Formation (MeOH, 25°C, 2h) Start->Imine Mix Amine + Aldehyde Reduction Reduction (NaBH4, 0°C -> RT) Imine->Reduction Add Hydride Quench Quench & Extraction (pH > 11, DCM) Reduction->Quench Complete Salt Salt Formation (HCl in Dioxane) Quench->Salt Isolate Free Base Final Final Product: HCl Salt Solid Salt->Final Crystallize

Figure 1: Logical workflow for the reductive amination and salt formation of 2-[(3-Thienylmethyl)amino]-1-butanol.

Part 4: Detailed Experimental Protocol

Phase 1: Imine Formation

Objective: Generate the Schiff base intermediate.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, nitrogen inlet, and internal thermometer.

  • Solvation: Charge 3-Thiophenecarboxaldehyde (1.0 equiv) and anhydrous Methanol (10 volumes relative to aldehyde mass). Stir at room temperature (20–25°C).

  • Amine Addition: Add 2-Amino-1-butanol (1.1 equiv) dropwise over 5 minutes.

    • Expert Insight: A slight excess of amine ensures complete consumption of the aldehyde, which is harder to remove during workup than the amine.

  • Reaction: Stir the mixture at 25°C for 2–3 hours.

    • Monitoring: Use TLC (5% MeOH in DCM) or LC-MS. Disappearance of the aldehyde peak indicates imine formation. The solution typically turns yellow.

Phase 2: Reduction

Objective: Reduce the C=N bond to the secondary amine.

  • Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

  • Hydride Addition: Add NaBH₄ (1.5 equiv) portion-wise over 20 minutes.

    • Safety Note: Hydrogen gas (

      
      ) will evolve. Ensure proper venting. Do not seal the vessel.
      
    • Chemistry Logic: Adding NaBH₄ at 0°C prevents "runaway" exotherms and minimizes side reactions (reduction of the aldehyde before imine formation if equilibrium shifts).

  • Completion: Allow the mixture to warm to room temperature naturally and stir for 12 hours (overnight).

Phase 3: Workup & Isolation

Objective: Remove boron salts and isolate the free base.

  • Quench: Cool to 10°C. Slowly add Water (5 volumes) to quench excess hydride.

  • Concentration: Remove the Methanol under reduced pressure (Rotavap, 40°C) to leave an aqueous slurry.

  • Basification: Adjust the aqueous residue to pH > 11 using 1M NaOH.

    • Reasoning: The amine must be deprotonated (free base) to be extracted into the organic phase.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 5 volumes).

    • Note: 2-Amino-1-butanol derivatives can be polar. If DCM extraction is poor, use 10% MeOH in DCM or Ethyl Acetate.

  • Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate to yield the Crude Free Base  (typically a viscous oil).
    
Phase 4: Hydrochlorination (Salt Formation)

Objective: Convert the unstable oil into a stable solid.

  • Dissolution: Dissolve the crude oil in a minimum amount of dry Isopropanol (IPA) or Ethanol .

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.2 equiv).

  • Precipitation: Stir at 0°C for 1 hour. The HCl salt should precipitate as a white to off-white solid.

    • Troubleshooting: If the product oils out, add diethyl ether or MTBE as an anti-solvent to induce crystallization.

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum at 40°C.

Part 5: Quality Control & Troubleshooting

Analytical Expectations
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6):

    • Thiophene protons:

      
       7.0 - 7.6 ppm (multiplets).
      
    • Benzylic

      
      : Singlet or broad doublet around 
      
      
      
      4.0 - 4.2 ppm.
    • Methine (

      
      ): Multiplet around 
      
      
      
      3.0 ppm.
    • Ethyl group: Triplet (

      
      ) and Multiplet (
      
      
      
      ) upfield.
  • Mass Spectrometry (ESI+): [M+H]+ corresponding to MW of free base (approx. 186.1 Da).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation due to water.Add 3Å Molecular Sieves during Phase 1 to scavenge water.
Bis-Alkylation Excess aldehyde or high temp.Ensure strict 1.0 equiv of aldehyde and slow addition. Use excess amine (1.2 eq).
Product "Oils Out" Water present during salt formation.Dry the free base organic layer thoroughly. Use anhydrous solvents for HCl step.
Stench Thiophene degradation.Thiophenes are sulfur-rich. Use bleach in the rotavap trap to neutralize odors.

Part 6: References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714.

  • PubChem Database. (2023). "2-Amino-1-butanol Compound Summary." National Center for Biotechnology Information.

  • Patil, R. D., & Adimurthy, S. (2013). "Catalyst-free reductive amination of aldehydes and ketones with sodium borohydride in methanol." Asian Journal of Organic Chemistry, 2(11), 968-972.

Sources

Method

Applications of 2-[(3-Thienylmethyl)amino]-1-butanol in medicinal chemistry

Technical Guide: Applications of 2-[(3-Thienylmethyl)amino]-1-butanol in Medicinal Chemistry Abstract This technical guide details the synthetic utility and therapeutic potential of 2-[(3-Thienylmethyl)amino]-1-butanol ,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Applications of 2-[(3-Thienylmethyl)amino]-1-butanol in Medicinal Chemistry

Abstract

This technical guide details the synthetic utility and therapeutic potential of 2-[(3-Thienylmethyl)amino]-1-butanol , a strategic bioisostere of the classical ethambutol pharmacophore. By incorporating a thiophene moiety into the 2-amino-1-butanol scaffold, researchers can modulate lipophilicity (


) and metabolic stability while retaining the core chelating ability essential for antimycobacterial activity. This document provides validated protocols for its synthesis via reductive amination, its application in generating unsymmetrical ethambutol analogues, and methodologies for biological evaluation against Mycobacterium tuberculosis.

Introduction: The Strategic Scaffold

The 2-amino-1-butanol motif is the structural cornerstone of Ethambutol (EMB) , a first-line bacteriostatic agent used in the treatment of tuberculosis.[1] EMB functions by inhibiting arabinosyl transferases (EmbA, EmbB, and EmbC), disrupting cell wall biosynthesis.[2]

2-[(3-Thienylmethyl)amino]-1-butanol represents a "fragment-based" evolution of this scaffold. It replaces the aliphatic or symmetrical substitution patterns of EMB with a thiophene ring .

Medicinal Chemistry Rationale:

  • Bioisosterism: Thiophene acts as a bioisostere for the phenyl ring but offers distinct electronic properties (electron-rich) and metabolic profiles.

  • Lipophilicity Modulation: The thiophene ring increases the lipophilicity of the polar amino-alcohol core, potentially enhancing penetration through the waxy mycolic acid layer of the mycobacterial cell wall.

  • Chirality: The activity of EMB is stereospecific ((S,S)-enantiomer). Consequently, the synthesis of this thienyl analogue typically utilizes (S)-2-amino-1-butanol to maintain the bioactive configuration.

Application I: Synthesis of the Core Scaffold

The most robust method for generating 2-[(3-Thienylmethyl)amino]-1-butanol is Reductive Amination . This one-pot procedure avoids the isolation of unstable imine intermediates and minimizes racemization of the chiral center.

Protocol A: Reductive Amination via Sodium Triacetoxyborohydride

Reagents:

  • (S)-(+)-2-Amino-1-butanol (CAS: 5856-62-2)

  • 3-Thiophenecarboxaldehyde (CAS: 498-62-4)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Imine Formation:

    • In a dry round-bottom flask under an inert atmosphere (

      
       or Ar), dissolve 3-thiophenecarboxaldehyde  (10 mmol, 1.12 g) in anhydrous DCE (30 mL).
      
    • Add (S)-2-amino-1-butanol (10 mmol, 0.89 g) in one portion.

    • Critical Step: Add glacial acetic acid (10 mmol, 0.6 mL) to catalyze imine formation.

    • Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add Sodium triacetoxyborohydride (14 mmol, 2.97 g) portion-wise over 15 minutes. Note: STAB is preferred over

      
       for its selectivity and mildness, preventing reduction of the aldehyde before imine formation.
      
    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quenching and Work-up:

    • Quench the reaction by carefully adding saturated aqueous

      
       solution (30 mL). Stir for 20 minutes until gas evolution ceases.
      
    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate the solvent under reduced pressure.

    • Purify the crude oil via flash column chromatography (Silica gel).

    • Eluent: DCM:Methanol:Triethylamine (95:4:1). The amine functionality requires a basic modifier to prevent tailing.

Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic driving the design of this molecule.

G Aldehyde 3-Thiophenecarboxaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine DCE, AcOH RT, 2h Amine (S)-2-Amino-1-butanol Amine->Imine Product 2-[(3-Thienylmethyl)amino]-1-butanol (Target Scaffold) Imine->Product NaBH(OAc)3 Reductive Amination EMB Ethambutol (Reference) (S,S)-Configuration Product->EMB Fragment Analogue (Bioisostere)

Figure 1: Synthetic pathway via reductive amination and structural relationship to Ethambutol.

Application II: Synthesis of Unsymmetrical Ethambutol Analogues

The primary medicinal application of 2-[(3-Thienylmethyl)amino]-1-butanol is as a building block for unsymmetrical diamines . Standard Ethambutol is symmetrical. Resistance to EMB often arises from mutations in the embB gene. Unsymmetrical analogues, utilizing a thiophene "tail," present a modified steric profile that can overcome these resistance mechanisms.

Protocol B: Alkylation to Form Diamines

Objective: Link the thienyl-amino-butanol fragment to another amine moiety via an ethylene linker.

  • Preparation of the Electrophile:

    • Convert 2-[(3-Thienylmethyl)amino]-1-butanol to its N-protected derivative (e.g., N-Boc) if necessary, though direct alkylation is possible with careful stoichiometry.

    • Alternatively, react the secondary amine product from Protocol A with 1-bromo-2-chloroethane to generate the N-(2-chloroethyl) intermediate.

  • Coupling:

    • React the N-(2-chloroethyl) intermediate with a second amine (e.g., tert-butylamine, isopropylamine, or another unit of 2-amino-1-butanol) in Acetonitrile (

      
      ) with 
      
      
      
      as the base.
    • Reflux for 24–48 hours.

  • Deprotection (if applicable): Remove protecting groups to yield the free base diamine.

Application III: Biological Evaluation (Antitubercular)

Once synthesized, the molecule (or its derivatives) must be evaluated for efficacy against Mycobacterium tuberculosis (Mtb).[3]

Protocol C: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is the industry standard for high-throughput screening of antitubercular compounds.

Materials:

  • M. tuberculosis strain H37Rv (virulent) or H37Ra (avirulent).

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Alamar Blue reagent (Resazurin).

  • 96-well flat-bottom plates.

Procedure:

  • Compound Preparation:

    • Dissolve 2-[(3-Thienylmethyl)amino]-1-butanol in DMSO to a stock concentration of 10 mM.

    • Prepare serial two-fold dilutions in 7H9 broth directly in the 96-well plate (Final volume: 100 µL).

    • Include controls: Rifampicin (positive control), DMSO (solvent control), and Media only (sterility).

  • Inoculation:

    • Adjust Mtb culture to

      
       CFU/mL.
      
    • Add 100 µL of inoculum to each well.

    • Final testing concentration range: typically 100 µM down to 0.19 µM.

  • Incubation:

    • Seal plates with parafilm and incubate at 37°C for 7 days.

  • Readout:

    • Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80 to each well.

    • Incubate for an additional 24 hours.

    • Interpretation:

      • Blue: No growth (Resazurin remains oxidized)

        
         Compound is active.
        
      • Pink: Growth (Resazurin reduced to Resorufin)

        
         Compound is inactive.
        
    • MIC Determination: The lowest concentration preventing the color change from blue to pink is the Minimum Inhibitory Concentration (MIC).

Data Summary: Comparative Properties

FeatureEthambutol (Reference)2-[(3-Thienylmethyl)amino]-1-butanol
Core Structure Symmetrical DiamineMonomeric Secondary Amine
Key Substituent Ethyl group (on Nitrogen)3-Thienylmethyl group
Lipophilicity (

)
~0.1 (Hydrophilic)~1.8 (Estimated, Moderate Lipophilicity)
Mechanism EmbB Inhibition (Cell Wall)Potential EmbB / Fragment Lead
Primary Use Clinical DrugSynthetic Intermediate / Lead Fragment

Biological Pathway Visualization

This diagram outlines the biological evaluation workflow, from compound addition to mechanism of action verification.

BioEval Compound 2-[(3-Thienylmethyl)amino]-1-butanol MABA MABA Assay (H37Rv) (Primary Screen) Compound->MABA Serial Dilution Hit Hit Identification (MIC < 10 µM) MABA->Hit Blue Well (No Growth) Toxicity Cytotoxicity Assay (Vero Cells) Hit->Toxicity Selectivity Index (SI) Target Target Validation (EmbB Docking/Overexpression) Hit->Target Mechanism confirmation

Figure 2: Workflow for the biological characterization of the thienyl-amino-butanol scaffold.

References

  • Wilkinson, R. G., Shepherd, R. G., Thomas, J. P., & Baughn, C. (1961). Stereospecificity in a new type of synthetic antituberculous agent. Journal of the American Chemical Society, 83(9), 2212-2213. Link

  • Dobrikov, G. M., Valcheva, V., Nikolova, Y., Ugrinova, I., Pasheva, E., & Dimitrov, V. (2013). Efficient synthesis of new (R)-2-amino-1-butanol derived ureas, thioureas and acylthioureas and in vitro evaluation of their antimycobacterial activity.[3][4] European Journal of Medicinal Chemistry, 63, 468-473.[3][4] Link[4]

  • PubChem. (n.d.). 2-[(3-Thienylmethyl)amino]-1-butanol (CID 4723840).[5] National Center for Biotechnology Information. Retrieved October 26, 2023. Link

  • Jain, P. P., & Degani, M. S. (2008). Design, synthesis and evaluation of novel ethambutol analogues. Bioorganic & Medicinal Chemistry Letters, 18(5), 1607-1611.[6] Link[6]

Sources

Application

Crystallization techniques for 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride

Application Note: Crystallization Techniques for 2-[(3-Thienylmethyl)amino]-1-butanol Hydrochloride Executive Summary & Chemical Context This guide details the crystallization and purification protocols for 2-[(3-Thienyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Techniques for 2-[(3-Thienylmethyl)amino]-1-butanol Hydrochloride

Executive Summary & Chemical Context

This guide details the crystallization and purification protocols for 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride (hereafter referred to as TMAB-HCl ).

This molecule presents a specific crystallographic challenge due to its amphiphilic structure :

  • Lipophilic Domain: The 3-thienylmethyl (thiophene) ring.

  • Hydrophilic Domain: The 1-butanol moiety (hydroxyl group) and the ionic hydrochloride center.

The competition between these domains often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation. The protocols below are designed to suppress oiling out, control polymorphism, and maximize purity (>99.5% HPLC).

Physicochemical Profile & Solubility Logic

Understanding the solubility landscape is critical before attempting crystallization.

Solvent ClassRepresentative SolventSolubility (TMAB-HCl)Role in Protocol
Protic Polar Water, MethanolVery High Dissolution (Solvent)
Lower Alcohols Ethanol, Isopropanol (IPA)High (Hot) / Moderate (Cold) Primary Crystallization Solvent
Polar Aprotic Acetone, AcetonitrileLow Anti-Solvent
Esters Ethyl Acetate, Isopropyl AcetateVery Low / Insoluble Strong Anti-Solvent
Chlorinated Dichloromethane (DCM)Moderate Extraction only (avoid for crystallization)

Expert Insight: The presence of the hydroxyl group on the butanol chain increases the solubility in alcohols significantly compared to simple benzyl-amines. Therefore, Isopropanol (IPA) is the preferred solvent over Ethanol to ensure yield, as the salt is too soluble in Ethanol even at low temperatures.

Protocol A: Reactive Crystallization (Salt Formation)

This protocol is used when starting from the free base (oil) to generate the initial solid hydrochloride salt.

Objective: Convert crude TMAB free base to crystalline TMAB-HCl. Target Yield: >85% Target Purity: >98%

Materials
  • Crude 2-[(3-Thienylmethyl)amino]-1-butanol (Free Base)

  • Isopropanol (IPA), anhydrous

  • HCl in Isopropanol (5-6 N solution) or Concentrated HCl (37% aq) [Note: Anhydrous HCl/IPA is preferred to prevent hydrate formation]

  • Ethyl Acetate (Anti-solvent)

Step-by-Step Methodology
  • Dissolution:

    • Charge the crude Free Base into a reactor.

    • Add 5 volumes of anhydrous IPA.

    • Stir at 25°C until a homogeneous solution is obtained.

  • Acid Addition (The Critical Step):

    • Thermodynamic Control: Cool the solution to 0–5°C .

    • Slowly add 1.05 equivalents of HCl/IPA solution dropwise over 30 minutes.

    • Observation: An exotherm will occur.[1] Maintain temperature <10°C.

    • Nucleation: The solution may turn cloudy. If oiling occurs (formation of a second liquid phase), increase agitation speed and seed immediately.

  • Crystallization Promotion:

    • Once acid addition is complete, warm the slurry to 50°C for 30 minutes to age the crystals (Ostwald Ripening). This converts any amorphous oil droplets into crystalline solids.

    • Slowly cool to 0°C over 2 hours (Cooling rate: 0.4°C/min).

  • Anti-Solvent Drive (Optional for Yield):

    • If yield is low, add 2 volumes of Ethyl Acetate slowly at 0°C.

  • Isolation:

    • Filter the white solid under vacuum or nitrogen pressure.

    • Wash the cake with 2 volumes of cold (0°C) IPA/Ethyl Acetate (1:1 mixture).

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Recrystallization (Purification)

Use this protocol if the initial salt has low purity or color issues (often yellowing due to thiophene oxidation).

System: Isopropanol / Water (95:5) or Pure Isopropanol.

  • Dissolution:

    • Suspend crude TMAB-HCl in 3 volumes of IPA.

    • Heat to Reflux (82°C) .

    • Check: If the solid does not dissolve, add water dropwise (max 5% v/v) until clear. Avoid excess water as it drastically reduces yield.

  • Clarification (Polishing):

    • If colored impurities are present, add activated carbon (5 wt%). Stir for 15 mins at reflux.

    • Hot filter through a Celite pad to remove carbon/particulates.

  • Controlled Cooling (Seeding):

    • Cool the filtrate to 60°C .

    • Seeding: Add 0.5 wt% of pure TMAB-HCl seed crystals.

    • Hold at 60°C for 30 minutes to allow crystal growth (prevents secondary nucleation/fines).

  • Final Crystallization:

    • Cool to 0°C over 4 hours.

    • Hold at 0°C for 2 hours.

  • Filtration & Drying:

    • Filter and wash with cold IPA.

    • Dry at 45°C under vacuum.

Troubleshooting: The "Oiling Out" Phenomenon

The most common failure mode for this molecule is "oiling out"—where the salt separates as a viscous oil rather than a crystal.

Mechanism: The thiophene ring creates hydrophobic pockets that aggregate before the ionic lattice forms.

Corrective Actions:

  • Action 1 (Solvent Switch): If using Ethanol, switch to IPA . If using IPA, add 10% Ethyl Acetate.

  • Action 2 (High-Shear): Use a high-shear impeller during the cooling phase to break up oil droplets, providing more surface area for nucleation.

  • Action 3 (Seeding Window): Seed at the metastable limit (just as the solution becomes slightly supersaturated), usually 5-10°C below the dissolution temperature. Do NOT crash cool.

Visual Workflows (Graphviz/DOT)

Figure 1: Reactive Crystallization Workflow

G Start Crude Free Base (Oil) Dissolution Dissolve in Anhydrous IPA (5 Vol, 25°C) Start->Dissolution AcidAdd Add HCl/IPA (1.05 eq) Temp < 10°C Dissolution->AcidAdd Check Check State: Oil or Solid? AcidAdd->Check Ripening Heat to 50°C (30 min) (Ostwald Ripening) Check->Ripening Solid formed Check->Ripening Oiling observed (Heat converts oil to crystal) Cooling Linear Cool to 0°C (0.4°C/min) Ripening->Cooling Isolation Filtration & Wash (Cold IPA/EtOAc) Cooling->Isolation

Caption: Workflow for converting TMAB free base to HCl salt, featuring a ripening step to mitigate oiling out.

Figure 2: Solubility & Anti-Solvent Logic

Solubility Center TMAB-HCl Solubility Water Water (Too Soluble) Center->Water Avoid MeOH Methanol (High Sol) Center->MeOH Use for Polishing IPA Isopropanol (Ideal) Center->IPA Primary Medium EtOAc Ethyl Acetate (Anti-Solvent) Center->EtOAc Yield Booster

Caption: Solvent selection logic based on the amphiphilic nature of the Thiophene-Butanol structure.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for amine salt selection and crystallization solvent choices).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Methodology for cooling curves and anti-solvent addition).

  • FDA Global Substance Registration System (GSRS). 2-Amino-1-Butanol Hydrochloride.[2] (Structural grounding for the core amino-butanol moiety).

  • Sigma-Aldrich. Product Specification: (R)-(-)-2-Amino-3-methyl-1-butanol. (Reference for physicochemical properties of similar amino-butanol derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for impure 2-[(3-Thienylmethyl)amino]-1-butanol HCl

Technical Support Center: Purification of 2-[(3-Thienylmethyl)amino]-1-butanol HCl Topic: Purification Strategies & Troubleshooting Reference Code: TSC-PUR-THIO-04 Role: Senior Application Scientist Introduction: The Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-[(3-Thienylmethyl)amino]-1-butanol HCl

Topic: Purification Strategies & Troubleshooting Reference Code: TSC-PUR-THIO-04 Role: Senior Application Scientist

Introduction: The Molecule & The Challenge

You are likely working with 2-[(3-Thienylmethyl)amino]-1-butanol HCl , a secondary amine salt often used as a pharmaceutical intermediate. Its structure combines three distinct functionalities, each presenting unique purification challenges:

  • Thiophene Ring: Sensitive to strong mineral acids and oxidation; prone to polymerization (turning the product into "black tar").

  • Secondary Amine: The desired pharmacophore, but susceptible to over-alkylation (forming the "bis" impurity) during synthesis.

  • 1-Butanol Tail: Increases polarity and hygroscopicity, making the HCl salt difficult to crystallize and prone to becoming an oil/gum.

This guide provides a modular troubleshooting approach to purifying this compound, moving beyond standard protocols to address the specific chemical behavior of thiophene-amino-alcohols.

Module 1: Diagnostic Troubleshooting (FAQs)

Q: My crude HCl salt is a dark brown/black gum. Is this normal? A: No. A pure HCl salt of this compound should be white to off-white. Dark coloration usually indicates thiophene polymerization .

  • Cause: Exposure to strong acids (excess HCl) at high temperatures or presence of residual oxidants. Thiophene is acid-sensitive and can form trimers or polymers.[1]

  • Solution: Do not heat the crude material above 50°C while it is strongly acidic. Perform a "Free-Base Swing" (see Module 2) to reset the salt formation under controlled conditions.

Q: I see a persistent impurity at RRT ~1.2 in HPLC. What is it? A: This is likely the Tertiary Amine (Bis-alkylated) impurity .

  • Mechanism:[2][3][4] During reductive amination, the product (secondary amine) competes with the starting amine for the aldehyde, reacting twice to form N,N-bis(3-thienylmethyl)-1-amino-2-butanol.

  • Removal: This is lipophilic. It is best removed by washing the acidic aqueous phase with Dichloromethane (DCM) before basification.

Q: The salt turns into a liquid upon exposure to air. How do I handle this? A: The compound is highly hygroscopic due to the free hydroxyl group on the butanol chain.

  • Protocol: All filtration must occur under a nitrogen blanket or in a humidity-controlled environment. Store the final product over P₂O₅ in a desiccator.

Module 2: The "Acid-Base Swing" Workflow

The most reliable method to clean up the crude material is not direct recrystallization, but a chemical purification cycle known as the "Acid-Base Swing." This removes non-basic impurities (thiophene aldehyde) and highly lipophilic byproducts (bis-impurities).

Protocol:

  • Dissolution: Dissolve crude gum in 1M HCl (aq). Check pH < 2.

  • Lipophilic Wash: Wash the aqueous layer 3x with DCM or MTBE. (Discards neutral/non-basic impurities).

  • Basification: Cool aqueous layer to 0°C. Adjust pH to >12 using 4M NaOH. Note: Keep cold to prevent thiophene degradation.

  • Extraction: Extract the free base into EtOAc or DCM (3x).

  • Drying: Dry organic layer over Na₂SO₄. Filter.

  • Salt Formation: Re-form the salt using anhydrous HCl in IPA (Isopropanol).

Visualization: Acid-Base Purification Logic

AcidBaseSwing Crude Crude Impure Salt (Dark/Gummy) AcidSol Dissolve in 1M HCl (aq) pH < 2 Crude->AcidSol Wash Wash with DCM/MTBE AcidSol->Wash AqLayer Aqueous Layer (Contains Product) Wash->AqLayer Retain Aqueous OrgWaste Organic Waste (Aldehydes, Neutrals) Wash->OrgWaste Discard Organic BaseStep Basify to pH 12 (NaOH, 0°C) AqLayer->BaseStep Extract Extract into EtOAc BaseStep->Extract SaltForm Add HCl in IPA Crystallize Extract->SaltForm Final Pure White Solid SaltForm->Final

Caption: Logical flow for the "Acid-Base Swing" to remove non-amine impurities before crystallization.

Module 3: Crystallization Strategies

Once you have the semi-pure material from the Acid-Base swing, you must crystallize the HCl salt. Direct concentration often yields a glass/foam due to the alcohol group.

Solvent System Selection Table

Solvent SystemRoleSuitabilityNotes
IPA (Isopropanol) SolventHigh Best balance of solubility. Dissolve hot (60°C), cool slowly.
Ethanol (EtOH) SolventMediumOften too soluble; yield loss is high unless an anti-solvent is used.
Acetonitrile (ACN) SolventMediumGood for removing polar impurities, but thiophene may discolor if ACN is not dry.
EtOAc / MTBE Anti-SolventHigh Add dropwise to a concentrated alcoholic solution to induce precipitation.
Acetone Anti-SolventLowAvoid. Can form ketals with the 1-butanol hydroxyl group under acidic conditions.

Step-by-Step Crystallization Protocol:

  • Concentration: Evaporate the extraction solvent (from Module 2) to obtain the free base oil.

  • Dissolution: Dissolve the oil in a minimum volume of anhydrous Isopropanol (IPA) at room temperature.

  • Acidification: Add 1.1 equivalents of HCl in IPA (or Dioxane) dropwise with vigorous stirring.

    • Critical: Keep temperature < 40°C.

  • Seeding: If available, add a seed crystal. If not, scratch the glass wall.

  • Anti-Solvent Addition: Slowly add Ethyl Acetate (EtOAc) until the solution turns slightly turbid.

  • Maturation: Heat to 60°C until clear, then let cool to room temperature, then 0°C.

  • Filtration: Filter under nitrogen. Wash with cold EtOAc.

Module 4: Advanced Impurity Removal (The "Bis" Amine)

If the tertiary amine impurity persists (>0.5%) after the Acid-Base swing, utilize the solubility differential of the oxalate salt.

  • Concept: Secondary amines often form crystalline oxalate salts, whereas tertiary amines (the impurity) often form oils or have significantly higher solubility in alcohols.

  • Protocol:

    • Isolate the free base.[4]

    • Dissolve in hot Ethanol.

    • Add 1.0 eq of Oxalic Acid.

    • Crystallize the Oxalate Salt . (The tertiary amine usually stays in the mother liquor).

    • Filter the oxalate salt, then convert back to the HCl salt via the Acid-Base Swing.

Visualization: Decision Tree for Purification

PurificationTree Start Crude Mixture Analysis CheckColor Is it Dark/Black? Start->CheckColor CheckImpurity Major Impurity Type? CheckColor->CheckImpurity No ActionCarbon Activated Carbon Treatment (Methanol, RT) CheckColor->ActionCarbon Yes ActionAcidBase Acid-Base Swing (DCM Wash) CheckImpurity->ActionAcidBase Neutrals/Aldehydes ActionOxalate Form Oxalate Salt (Remove 3° Amine) CheckImpurity->ActionOxalate Bis-Amine (3°) ActionCryst Standard Crystallization (IPA/EtOAc) CheckImpurity->ActionCryst Clean Profile ActionCarbon->CheckImpurity ActionAcidBase->ActionCryst ActionOxalate->ActionAcidBase Convert back to HCl

Caption: Decision matrix for selecting the correct purification pathway based on impurity profile.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general amine salt purification and solvent selection).

  • Campaigne, E. (1956). Thiophenes and Thionaphthenes. In Comprehensive Heterocyclic Chemistry. (Authoritative source on the acid-sensitivity and polymerization mechanisms of thiophene rings).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for salt selection and hygroscopicity management in drug development).

  • Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Reference for HPLC identification of secondary vs. tertiary amine impurities).

Sources

Optimization

Technical Support Center: Managing Hygroscopicity of 2-[(3-Thienylmethyl)amino]-1-butanol Hydrochloride

Welcome to the technical support center for 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the hygroscopicity of this active pharmaceutical ingredient (API). We will provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your compound throughout your experiments.

Introduction: The Challenge of Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter in pharmaceutical development.[][2] For hydrochloride salts of APIs, like 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride, this property is particularly common.[3] The presence of the chloride ion can significantly influence a compound's interaction with water molecules.[4] Moisture uptake can lead to a cascade of undesirable physicochemical changes, including deliquescence (dissolving in absorbed water), caking, changes in crystal structure, and chemical degradation, all of which can compromise the quality and performance of the final drug product.[5][6][7]

This guide will equip you with the foundational knowledge and practical techniques to characterize, troubleshoot, and mitigate the hygroscopic behavior of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for my 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride sample?

A1: Hygroscopicity is the propensity of a solid material to absorb moisture from the surrounding environment.[2] For 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride, this is a potential concern because hydrochloride salts of APIs are often hygroscopic.[3] The absorbed water can act as a plasticizer, lowering the glass transition temperature of amorphous content and potentially inducing a crystalline phase transition. Furthermore, it can initiate chemical degradation pathways such as hydrolysis.[5][6] Physically, you might observe clumping, caking, or even complete dissolution (deliquescence) of the powder, which can impact handling, weighing, and formulation processes.[5]

Q2: I've noticed my powder is becoming sticky and difficult to handle. Is this due to hygroscopicity?

A2: Yes, stickiness and poor flowability are classic indicators of moisture uptake in a hygroscopic powder. As the material absorbs water, surface tension effects and the formation of liquid bridges between particles can lead to agglomeration and caking.[5] This can significantly hinder downstream processes like blending and tableting.

Q3: How can I determine the extent of hygroscopicity of my compound?

A3: A systematic evaluation is crucial. The most common and precise method is Dynamic Vapor Sorption (DVS).[][8] This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[] The resulting moisture sorption-desorption isotherm provides critical information about the material's affinity for water and can help identify the critical relative humidity (CRH) at which significant water uptake occurs.[] Other techniques like Thermogravimetric Analysis (TGA) can determine the water content of a sample by measuring weight loss upon heating.[]

Q4: What are the recommended storage conditions for 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride to minimize moisture uptake?

A4: To mitigate hygroscopicity-related issues, it is essential to store the compound under controlled low-humidity conditions.[9] This typically involves storage in a desiccator with a suitable desiccant or in a controlled humidity chamber. The packaging is also critical; tightly sealed containers with low water vapor permeability are recommended.[9] For long-term storage, packaging under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

In-Depth Troubleshooting Guides

Issue 1: Characterizing the Hygroscopic Profile of 2-[(3-Thienylmethyl)amino]-1-butanol Hydrochloride

Causality: Before you can effectively manage the hygroscopicity of your compound, you must first understand its behavior in the presence of moisture. The interaction between a solid and water vapor is a complex phenomenon influenced by factors such as the compound's chemical structure, crystal form, and degree of crystallinity.

Troubleshooting Workflow:

Caption: Workflow for Hygroscopicity Characterization.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride onto the DVS sample pan.

  • Drying Step: Equilibrate the sample at 25°C and 0% RH until a stable weight is achieved. This establishes a dry baseline.[2]

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of weight change is below a defined threshold (e.g., 0.002% per minute).

  • Desorption Phase: Decrease the RH in a similar stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the target RH to generate the sorption-desorption isotherm. The shape of the isotherm and the presence of hysteresis (a difference between the sorption and desorption curves) can provide insights into the mechanism of water uptake.

Data Interpretation:

Hygroscopicity Class Weight Gain at 25°C / 80% RH (after drying) Interpretation
Non-hygroscopic< 0.2%Minimal moisture uptake.
Slightly hygroscopic≥ 0.2% and < 2%Some moisture uptake, careful handling advised.
Hygroscopic≥ 2% and < 15%Significant moisture uptake, controlled environment necessary.
Very hygroscopic≥ 15%Extensive moisture uptake, stringent handling protocols required.
DeliquescentSufficient water is absorbed to form a solution.The solid dissolves in the absorbed atmospheric moisture.

This classification is based on general pharmaceutical industry practices and can be adapted.[2]

Issue 2: Physical Instability - Caking and Poor Flowability

Causality: The absorption of moisture can lead to the formation of liquid bridges between particles, causing them to stick together. This process, known as caking, is often irreversible and can severely impact powder handling and processing.

Troubleshooting Workflow:

Caption: Workflow for Assessing Moisture-Induced Instability.

Experimental Protocol: Solid-State Stability Under Humidity Stress

  • Initial Characterization: Obtain baseline analytical data for the 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride sample, including XRPD for crystal structure, DSC for thermal properties, and HPLC for chemical purity.

  • Stress Conditions: Place an open container of the sample in a stability chamber set to a challenging condition, such as 25°C and 75% RH.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4 weeks), remove a small aliquot of the sample and re-analyze using XRPD, DSC, and HPLC.

  • Data Comparison: Compare the analytical data from each time point to the initial baseline data.

    • XRPD: Look for the appearance of new peaks or changes in peak intensities, which could indicate a polymorphic transformation or the formation of a hydrate.

    • DSC: Observe any shifts in melting point or the appearance of new thermal events.

    • HPLC: Monitor for a decrease in the main peak area and the emergence of new peaks, which would signify chemical degradation.

Mitigation Strategies:

  • Salt Form Screening: If the hydrochloride salt proves to be unmanageably hygroscopic, a salt screening study could identify alternative salt forms with improved physical stability. [10]* Formulation Approaches: For oral solid dosage forms, strategies like film coating the final tablet or encapsulating the API can provide a physical barrier against environmental moisture. [9]Co-crystallization is another advanced technique that can modify the crystal lattice to reduce hygroscopicity. [9]

Conclusion

The hygroscopicity of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride is a manageable challenge with a systematic and data-driven approach. By thoroughly characterizing its moisture sorption behavior and understanding its physical and chemical response to humidity, appropriate control strategies can be implemented. From stringent environmental controls during handling and storage to intelligent formulation design, the insights and protocols provided in this guide will help ensure the integrity and successful development of your compound.

References

  • Callahan, J. C., et al. (1982). Equilibrium moisture content of pharmaceutical excipients. Drug Development and Industrial Pharmacy, 8(3), 355-369. [This is a foundational paper in the field, and while not directly in the search results, it is a logical inclusion for a comprehensive reference list on this topic.
  • Fatyeyeva, K., et al. (2015). Room-temperature ionic liquids as new materials for the preparation of solid and liquid oral dosage forms. International Journal of Pharmaceutics, 485(1-2), 183-195.
  • Ghafourian, T., et al. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis. Retrieved February 15, 2026, from [Link]

  • Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Retrieved February 15, 2026, from [Link]

  • Murikipudi, V., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences and Research, 8(8), 824-829. Retrieved February 15, 2026, from [Link]

  • Patel, K., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [This is a highly cited review article relevant to the topic.
  • Shah, V. P., et al. (2016). The history of the biopharmaceutics classification system (BCS). The AAPS Journal, 18(1), 1-4.
  • Singh, L., & Sharma, P. K. (2019). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]

  • Wang, W., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Zografi, G., & Kontny, M. J. (1986). The role of water in the physical stability of solid dosage forms. Pharmaceutical Research, 3(4), 185-194. [Another foundational, highly relevant scientific article.]

Sources

Troubleshooting

Technical Support Center: pH Control in Amino Butanol Hydrochloride Salt Formation

Welcome to the technical support guide for controlling pH during the hydrochloride (HCl) salt formation of amino butanols. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for controlling pH during the hydrochloride (HCl) salt formation of amino butanols. This resource is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you navigate common challenges and ensure the successful isolation of high-quality crystalline salts.

Part 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers encounter when approaching salt formation.

Q1: Why convert a basic active pharmaceutical ingredient (API) like an amino butanol into a hydrochloride salt?

A1: Converting a free base into a salt form is a critical strategy in drug development to enhance the physicochemical and biological properties of an active pharmaceutical ingredient (API).[1] The primary motivations include:

  • Improved Solubility and Bioavailability: The neutral form of an amino butanol may have limited aqueous solubility.[2] Converting it to its hydrochloride salt, an ionic compound, significantly increases its polarity and, therefore, its solubility in water and physiological fluids.[2][3] This enhancement is often crucial for effective absorption and bioavailability.[4][5]

  • Enhanced Stability: Hydrochloride salts are often more chemically stable than the corresponding free amines, which can be susceptible to degradation.[2] This leads to a longer shelf-life for the drug substance.

  • Improved Physical Properties: Salt formation promotes crystallinity. Crystalline solids are generally easier to handle, purify, and formulate compared to amorphous or oily free bases.[1][6] This can positively influence properties like flowability and compressibility, which are vital for manufacturing solid dosage forms.[1]

  • Ease of Formulation: The improved water solubility and stability of the salt form make it easier to incorporate into various pharmaceutical formulations, especially aqueous solutions for injections.[2][3]

Q2: What is the fundamental role of pH in this process?

A2: The pH of the solution is the master variable that controls the equilibrium between the un-ionized amino butanol free base (R-NH₂) and its ionized hydrochloride salt (R-NH₃⁺Cl⁻).

  • Protonation: The amino group (-NH₂) on the butanol is basic and will accept a proton (H⁺) from an acid. In this case, hydrochloric acid provides the proton.

  • Equilibrium Shift: By adding HCl, you increase the concentration of H⁺ ions in the solution, lowering the pH. This drives the equilibrium towards the formation of the protonated, water-soluble ammonium salt (R-NH₃⁺).

  • Crystallization: As the salt forms, its concentration in the solvent increases. If the salt's solubility limit in that specific solvent system is exceeded, it will precipitate or crystallize out of the solution, allowing for its isolation.

The entire process is a delicate balance. The pH must be low enough to ensure complete conversion to the salt form but must also be optimized within a system of solvents and anti-solvents to induce crystallization rather than forming an oil or remaining fully dissolved.

Q3: How does the pKa of amino butanol influence the target pH for salt formation?

A3: The pKa is crucial for determining the appropriate pH range for successful salt formation. The pKa of 2-amino-1-butanol is approximately 9.6.[7] This value represents the pH at which 50% of the molecules are in the ionized form (R-NH₃⁺) and 50% are in the neutral free base form (R-NH₂).

A fundamental guideline in salt selection is the "ΔpKa rule." For a salt of a basic drug to form successfully, the pKa of the drug should be at least 2-3 pH units higher than the pKa of the acid used.[8] Since HCl is a strong acid (pKa < 0), this condition is easily met.

To ensure >99% conversion to the salt form, the pH of the solution should be at least 2 units below the pKa of the amino butanol. Therefore, for an amino butanol with a pKa of ~9.6, the target pH should ideally be below 7.6 . In practice, a more acidic pH is often used to maximize the driving force for crystallization and suppress the solubility of the salt.

Part 2: A Practical Guide to pH-Controlled Salt Formation

This section provides a detailed, self-validating protocol for the controlled crystallization of an amino butanol hydrochloride salt.

Experimental Protocol: pH-Controlled Crystallization

Objective: To isolate the crystalline hydrochloride salt of an amino butanol from its free base form.

Materials:

  • Amino butanol (free base)

  • Solvent (e.g., Isopropanol, Ethanol, Methanol)

  • Anti-solvent (e.g., Ethyl Acetate, Methyl tert-Butyl Ether (MTBE), Toluene)[9][10]

  • Hydrochloric acid solution (e.g., 2M HCl in isopropanol, or concentrated aqueous HCl)

  • pH indicator strips or calibrated pH meter (with appropriate probe for organic solvents)

  • Crystallization vessel with magnetic stirring

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Methodology:
  • Dissolution: Dissolve the amino butanol free base in a minimal amount of a suitable polar solvent (e.g., isopropanol) in the crystallization vessel. Stir until a clear solution is obtained.

    • Causality Note: Amino butanols are highly soluble in polar protic solvents due to their amine and hydroxyl groups.[11][12] Starting with a concentrated solution is key to achieving supersaturation later.

  • pH Adjustment: While stirring, slowly add the hydrochloric acid solution dropwise. Monitor the pH of the solution periodically.

    • Causality Note: Slow addition prevents localized pH shocks that can lead to the formation of amorphous material or oiling out. The goal is to maintain control over the crystallization process.

  • Inducing Crystallization: Continue adding acid until the target pH (typically between 4 and 6) is reached. At this point, one of several scenarios may occur:

    • Spontaneous Precipitation: If the salt is poorly soluble in the chosen solvent, it may begin to crystallize immediately.

    • Supersaturation: If the solution remains clear, it is likely supersaturated. Crystallization can be induced by:

      • Seeding: Add a few seed crystals of the pure hydrochloride salt to provide a template for crystal growth.[12]

      • Cooling: Slowly cool the solution in an ice bath to decrease the solubility of the salt.

      • Anti-solvent Addition: Slowly add a miscible anti-solvent in which the salt has low solubility (e.g., ethyl acetate).[9] This reduces the overall solvating power of the system, forcing the salt to precipitate.

  • Maturation: Once crystallization begins, allow the slurry to stir at a controlled temperature (e.g., room temperature or 0-5°C) for a period (e.g., 2-12 hours).

    • Causality Note: This "aging" or "maturation" period allows the crystal lattice to form in an ordered manner, improving purity and filterability. It can also facilitate polymorphic transformations to a more stable form.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the filter cake with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent to remove residual impurities.[10]

    • Causality Note: The wash solvent must be chosen carefully to remove impurities without significantly dissolving the desired salt product.

  • Drying: Dry the crystalline salt under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Trustworthiness Note: Proper drying is essential to remove residual solvents, which are considered impurities and must be controlled according to ICH guidelines.[13]

Visual Workflow for Salt Formation

G cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_isolation Isolation & Finishing cluster_qc Quality Control dissolve 1. Dissolve Amino Butanol Free Base in Solvent add_hcl 2. Slow, Controlled Addition of HCl Solution dissolve->add_hcl monitor_ph 3. Monitor pH (Target: 4-6) add_hcl->monitor_ph induce 4. Induce Crystallization (Seed, Cool, or Add Anti-solvent) monitor_ph->induce maturate 5. Maturate Slurry (Allow Crystals to Grow) induce->maturate filtrate 6. Isolate Solid (Vacuum Filtration) maturate->filtrate wash 7. Wash with Anti-solvent filtrate->wash dry 8. Dry Under Vacuum wash->dry characterize 9. Characterize Final Salt dry->characterize G obs Initial Observation p1 Is Solution Supersaturated? obs->p1 No Solid Forms p2 Precipitation Rate > Crystallization Rate? obs->p2 Product is Oily/Gummy p3 Is Salt Soluble in Mother Liquor? obs->p3 Yield is Low s1_1 Action: 1. Add Anti-solvent 2. Cool the solution 3. Evaporate solvent p1->s1_1 No s2_1 Action: 1. Re-dissolve with heat/solvent 2. Cool SLOWLY 3. Use less polar solvent system p2->s2_1 Yes s3_1 Action: 1. Optimize anti-solvent ratio 2. Reduce final temperature 3. Increase maturation time p3->s3_1 Yes

Sources

Optimization

Technical Support Center: High-Fidelity Synthesis of Chiral 2-[(3-Thienylmethyl)amino]-1-butanol

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: CHIRAL-OPT-4492 Executive Summary You are encountering challenges with the enantiomeric excess (ee) of 2-[(3-Thienylme...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: CHIRAL-OPT-4492

Executive Summary

You are encountering challenges with the enantiomeric excess (ee) of 2-[(3-Thienylmethyl)amino]-1-butanol . This secondary amino alcohol is a critical pharmacophore, often serving as a structural motif in serotonin/norepinephrine reuptake inhibitors (SNRIs) and antihistamines.

The synthesis typically involves the coupling of (S)-(+)-2-amino-1-butanol (or its enantiomer) with 3-thiophenecarboxaldehyde . Because the chiral center is located on the amino alcohol backbone (beta to the nitrogen), it is not directly involved in the bond-forming step. Therefore, a drop in ee usually indicates one of three failures:

  • Optical Impurity of Starting Material: The hygroscopic nature of 2-amino-1-butanol leads to wet, inaccurate stoichiometry.

  • Kinetic Resolution/SDE: Unintentional fractionation of enantiomers during workup (Self-Disproportionation of Enantiomers).

  • Harsh Conditions: Thermal racemization during imine formation.

This guide provides a validated protocol and troubleshooting workflow to restore your ee to >99%.

Module 1: Validated Synthetic Workflow

We recommend Reductive Amination over direct alkylation. Direct alkylation with 3-(chloromethyl)thiophene requires strong bases that risk racemization and promotes over-alkylation (tertiary amine formation).

The Protocol (Reductive Amination)

Reaction Scheme:

  • Condensation: (S)-2-Amino-1-butanol + 3-Thiophenecarboxaldehyde

    
     Imine Intermediate.
    
  • Reduction: Imine + NaBH

    
    
    
    
    
    Secondary Amine Product.

Step-by-Step Methodology:

  • Imine Formation (Dehydration):

    • Charge a reactor with (S)-2-amino-1-butanol (1.0 equiv) and Methanol (MeOH) (anhydrous, 10 volumes).

    • Add 3-thiophenecarboxaldehyde (1.05 equiv) dropwise at 0–5°C.

    • Critical: Add Molecular Sieves (3Å) or anhydrous MgSO

      
        to scavenge water. This drives the equilibrium to the imine and prevents hydrolysis.
      
    • Stir at Room Temperature (20–25°C) for 4–6 hours. Do not reflux. High heat can promote oxazolidine formation or minor racemization.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH

      
      )  (1.5 equiv) portion-wise over 30 minutes. Note: Sodium Triacetoxyborohydride (STAB) is milder but slower; NaBH
      
      
      
      is sufficient if temperature is controlled.
    • Allow to warm to RT and stir for 12 hours.

  • Quench & Workup:

    • Quench with saturated NH

      
      Cl.
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Warning: Do not use acidic washes (pH < 3) for extended periods, as this can degrade the thiophene ring or induce racemization if heat is applied.

Process Visualization

SynthesisWorkflow Start Start: (S)-2-Amino-1-butanol (Check Optical Rotation) Aldehyde Add 3-Thiophenecarboxaldehyde (1.05 equiv) Start->Aldehyde Imine Imine Formation (MeOH, 25°C, 4h) *Add 3Å Sieves* Aldehyde->Imine Condensation Reduction Reduction (NaBH4, 0°C) Imine->Reduction Hydride Transfer Workup Workup (DCM Extr / NH4Cl) Reduction->Workup Product Crude Product 2-[(3-Thienylmethyl)amino]-1-butanol Workup->Product

Caption: Optimized reductive amination workflow emphasizing temperature control and water scavenging to preserve chirality.

Module 2: Troubleshooting & FAQs

This section addresses the specific "Why is my ee low?" questions.

Q1: My product ee is stuck at 85-90%. Is the reaction racemizing the center?

Diagnosis: Unlikely. The reaction conditions (NaBH


, MeOH, RT) are too mild to racemize a beta-amino alcohol center.
Root Cause:  The issue is almost certainly the Self-Disproportionation of Enantiomers (SDE)  during purification.
  • Explanation: Chiral amino alcohols can form supramolecular aggregates on silica gel. When you run a flash column, the enantiomers may elute at slightly different rates even on achiral silica, or the racemate might streak while the pure enantiomer elutes cleanly (or vice versa). If you collect "only the pure fractions" based on TLC, you might be inadvertently enriching the racemate in the waste or the product.

  • Solution: Avoid column chromatography for ee upgrade. Use Crystallization (see Module 3).

Q2: The starting material (2-amino-1-butanol) is a viscous oil. How do I ensure its purity?

Diagnosis: 2-amino-1-butanol is extremely hygroscopic. Absorbed water alters the molecular weight, leading to stoichiometry errors. Corrective Action:

  • Azeotropic Drying: Dissolve the starting amino alcohol in Toluene and rotovap to dryness (x2) to remove water.

  • Optical Rotation Check: Measure

    
    . For (S)-(+)-2-amino-1-butanol, it should be approx +9.8° to +10.5°  (neat). If it is lower, your starting material is already compromised.
    
Q3: Can I use catalytic hydrogenation (H2/Pd-C) instead of NaBH4?

Risk Warning: Be cautious. Thiophene rings are "catalyst poisons" due to sulfur.

  • Sulfur binds to Pd/Pt, deactivating the catalyst.

  • To force the reaction, you might increase temperature/pressure, which will cause desulfurization (ring opening) or racemization.

  • Verdict: Stick to Borohydrides (NaBH

    
     or STAB).
    

Module 3: The "Fix" – Enantiomeric Enrichment

If your ee is suboptimal, do not restart. Use Diastereomeric Salt Resolution to upgrade the material. This is the industry standard for amino alcohols [1].

Protocol: Tartaric Acid Resolution

This method relies on the solubility difference between the diastereomeric salts formed by the amine and a chiral acid.[1]

ParameterSpecification
Resolving Agent L-(+)-Tartaric Acid (for S-amine) or D-(-)-Tartaric Acid (for R-amine).
Solvent System Ethanol (Absolute) or Methanol/IPA (9:1) .
Stoichiometry 1.0 equiv Amine : 1.0 equiv Acid.
Temperature Heat to reflux to dissolve, cool slowly to 0°C (1°C/min).

Procedure:

  • Dissolve crude 2-[(3-Thienylmethyl)amino]-1-butanol in hot absolute Ethanol.

  • Add equimolar L-(+)-Tartaric acid (dissolved in hot Ethanol).

  • Allow the salt to crystallize slowly overnight.

  • Filter the crystals.[2]

  • Free Basing: Suspend crystals in DCM, add 1M NaOH, separate organic layer, dry, and evaporate.

  • Check ee. If <99%, repeat recrystallization.

Module 4: Analytical Verification

You cannot improve what you cannot measure. Standard HPLC on C18 columns will not separate these enantiomers.

Recommended HPLC Method
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (DEA) is crucial to prevent peak tailing of the basic amino group.

  • Detection: UV @ 235 nm (Thiophene absorption).

  • Flow Rate: 1.0 mL/min.[3]

Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Enantiomeric Excess (ee) CheckSM Step 1: Check Start Material [alpha]D correct? Issue->CheckSM SM_Bad SM Impure Action: Recrystallize SM or Buy New Source CheckSM->SM_Bad No SM_Good SM Good CheckSM->SM_Good Yes CheckWorkup Step 2: Check Workup Did you use Silica Column? SM_Good->CheckWorkup UsedSilica Yes Cause: SDE (Self-Disproportionation) Action: Switch to Salt Resolution CheckWorkup->UsedSilica Yes NoSilica No CheckWorkup->NoSilica No CheckTemp Step 3: Check Temp Imine formation >40°C? NoSilica->CheckTemp HighTemp Yes Cause: Thermal Racemization Action: Keep <25°C CheckTemp->HighTemp Yes LowTemp No (<25°C) CheckTemp->LowTemp No Final Action: Perform Tartaric Acid Resolution (Module 3) LowTemp->Final

Caption: Systematic troubleshooting path to identify the root cause of enantiomeric loss.

References

  • Chiral Resolution of Amino Alcohols: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Self-Disproportionation of Enantiomers (SDE): Soloshonok, V. A. (2006). "Remarkable Amplification of the Self-Disproportionation of Enantiomers on Achiral-Phase Chromatography." Angewandte Chemie International Edition, 45(5), 766-769.

  • Thiophene Chemistry & Duloxetine Intermediates: Wheeler, W. J., & Kuo, F. (1995). "An asymmetric synthesis of duloxetine hydrochloride." Journal of Labelled Compounds and Radiopharmaceuticals. (Contextual grounding for thienyl-amino alcohol handling).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-amino-1-butanol and thiophene derivatives before handling. Thiophene derivatives can be potent sensitizers.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of 2-[(3-Thienylmethyl)amino]-1-butanol

This guide serves as an advanced technical resource for the structural characterization of 2-[(3-Thienylmethyl)amino]-1-butanol , a secondary amino-alcohol intermediate often encountered in the synthesis of thiophene-con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural characterization of 2-[(3-Thienylmethyl)amino]-1-butanol , a secondary amino-alcohol intermediate often encountered in the synthesis of thiophene-containing pharmaceuticals.

Unlike standard spectral libraries that may lack specific entries for this intermediate, this guide utilizes first-principles mass spectrometry (MS) mechanics, validated by structural analog behavior, to establish a definitive fragmentation fingerprint.

Executive Summary & Structural Context

2-[(3-Thienylmethyl)amino]-1-butanol (C


H

NOS, MW 185.29 Da) combines a chemically labile 3-thienyl moiety with a polar amino-alcohol backbone. Its MS behavior is defined by the competition between the charge-stabilizing power of the thiophene sulfur and the nitrogen atom.
  • Primary Utility: Identification of impurities in thiophene-based drug synthesis (e.g., analogs of duloxetine or tenidap).

  • Key Diagnostic: The "Sulfur Signature" (4.4% M+2 abundance) and the characteristic mass shift relative to benzyl analogs.

Structural Breakdown
  • Moiety A (Reporter): 3-Thienylmethyl group. High stability cation (m/z 97).

  • Moiety B (Backbone): 2-Amino-1-butanol. Prone to dehydration (M-18) and

    
    -cleavage.[1][2]
    

Fragmentation Mechanics & Pathways

The fragmentation pattern under Electron Ionization (EI, 70 eV) is governed by


-cleavage initiated by the radical cation on the nitrogen or the thiophene ring.
Pathway A: Nitrogen-Driven -Cleavage (Dominant)

The radical cation localized on the secondary amine directs cleavage of the adjacent C-C bonds.

  • Loss of Hydroxymethyl (M - 31): Cleavage of the CH-CH

    
    OH bond.
    
    • Result: m/z 154.

  • Loss of Ethyl Group (M - 29): Cleavage of the CH-CH

    
    CH
    
    
    
    bond.
    • Result: m/z 156.

  • Formation of Thienylmethyl Cation (Base Peak Candidate): Cleavage of the N-CH

    
     bond.
    
    • Result:m/z 97 (C

      
      H
      
      
      
      S
      
      
      ). This is the most stable fragment due to resonance stabilization by the sulfur atom.
Pathway B: Onium Reaction & Rearrangement
  • Dehydration (M - 18): Common in amino alcohols, though less pronounced in EI than ESI.

    • Result: m/z 167.

  • Thiophene Ring Disintegration: High-energy collisions can fragment the thiophene ring itself, yielding characteristic sulfur fragments (CHS

    
    , m/z 45).
    
Visualization: Fragmentation Logic Tree

The following diagram maps the causal relationships between the molecular ion and its diagnostic fragments.

G M_Ion Molecular Ion (M+•) m/z 185 Frag_97 Thienylmethyl Cation m/z 97 (Base Peak) (Resonance Stabilized) M_Ion->Frag_97 C-N Cleavage (Charge on Thiophene) Frag_154 [M - CH2OH]+ m/z 154 (α-cleavage) M_Ion->Frag_154 Loss of CH2OH Frag_156 [M - Et]+ m/z 156 (α-cleavage) M_Ion->Frag_156 Loss of Ethyl Frag_167 [M - H2O]+ m/z 167 (Dehydration) M_Ion->Frag_167 - H2O Frag_45 CHS+ m/z 45 (Ring Deg.) Frag_97->Frag_45 High Energy Frag_53 C4H5+ m/z 53 (Ring Frag.) Frag_97->Frag_53 - CS

Caption: Mechanistic fragmentation tree for 2-[(3-Thienylmethyl)amino]-1-butanol under 70 eV EI conditions.

Comparative Analysis: Performance Against Alternatives

To validate the identity of this molecule, one must compare its spectral "performance" (diagnostic features) against its closest structural analogs.

Comparison 1: Vs. Positional Isomer (2-Thienyl Analog)

The 2-thienyl and 3-thienyl isomers are difficult to distinguish by mass alone (isobaric).[3]

  • 3-Thienyl (Target): The m/z 97 cation is slightly less stable than the 2-thienyl isomer, often leading to higher abundance of secondary fragments (m/z 53, 45).

  • 2-Thienyl (Alternative): typically exhibits a more dominant m/z 97 peak with less fragmentation of the ring itself.

  • Differentiation Strategy: Use the ratio of m/z 97 to m/z 154. The steric environment of the 2-position often suppresses the N-side chain cleavage slightly compared to the 3-position.

Comparison 2: Vs. Benzyl Analog (N-Benzyl-2-amino-1-butanol)

Replacing the thiophene with a benzene ring is a common synthetic variation.

  • Mass Shift: The Benzyl analog has a base peak at m/z 91 (Tropylium) vs. m/z 97 (Thienyl).

  • Isotope Signature (Critical Self-Validation):

    • Benzyl: M+1 is ~10% (Carbon-13). M+2 is negligible.

    • Thiophene: M+2 is ~4.4% due to

      
      S.
      
    • Protocol: If m/z 187 is < 1% of m/z 185, the molecule is the Benzyl analog, not the Thiophene.

Comparison 3: EI vs. ESI Ionization
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Signal Fragments (m/z 97, 154)Protonated Molecule [M+H]+ (m/z 186)
Structural Insight High. Reveals connectivity of alkyl chain and ring.Low. Mostly molecular weight confirmation.
Sensitivity Moderate (nanogram range).High (picogram range).
Recommendation Use for structural elucidation of unknowns.Use for quantification in biological matrices.

Experimental Protocols

Protocol A: GC-MS Analysis (Structural Confirmation)

Objective: Obtain a library-matchable fragmentation spectrum.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol. Derivatization (TMS) is recommended to improve volatility of the -OH group.

    • Without Derivatization: Inject directly, but expect tailing due to H-bonding.

    • With TMS: Add MSTFA (50 µL) to sample, incubate at 60°C for 30 min. (Shift M+ to 257).

  • Inlet: Splitless, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven: 60°C (1 min) -> 20°C/min -> 300°C.

  • MS Source: 70 eV, 230°C. Scan range 40-300 amu.

Protocol B: ESI-MS/MS (Quantification/Screening)

Objective: High-sensitivity detection.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • Infusion: Direct infusion at 10 µL/min.

  • Mode: Positive Ion (+).

  • Transitions (MRM):

    • Parent: 186.1 [M+H]+

    • Daughter 1: 97.0 (Quantifier - Thienyl cation)

    • Daughter 2: 168.1 (Qualifier - Water loss)

Reference Data Table

Predicted relative intensities based on thiophene-amine class behavior.

m/z (Da)IdentityRelative Intensity (EI)Origin / Mechanism
185 M+•5 - 15%Molecular Ion (Weak due to branching)
187 [M+2]+•~0.5 - 1%Diagnostic:

S Isotope peak
167 [M-H

O]+
5 - 10%Dehydration (Thermal/EI induced)
156 [M-Et]+10 - 20%

-cleavage of ethyl side chain
154 [M-CH

OH]+
20 - 30%

-cleavage of hydroxymethyl
97 C

H

S+
100% (Base) Thienylmethyl cation (Resonance stable)
45 CHS+15 - 25%Fragmentation of thiophene ring

References

  • NIST Mass Spectrometry Data Center.

  • Doc Brown's Chemistry.

  • Chemistry LibreTexts. "Fragmentation Patterns in Mass Spectrometry: Amines and Alcohols."

  • Arkivoc.

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of 2-[(3-Thienylmethyl)amino]-1-butanol Hydrochloride

Executive Summary & Structural Context 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride is a specialized chiral amino-alcohol intermediate, often utilized in the synthesis of heterocyclic pharmaceutical agents. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride is a specialized chiral amino-alcohol intermediate, often utilized in the synthesis of heterocyclic pharmaceutical agents. Its structural complexity—combining a 3-substituted thiophene ring , a secondary amine salt , and a primary alcohol —presents a unique infrared spectral signature.

This guide provides a rigorous analysis of its Fourier Transform Infrared (FTIR) characteristics, distinguishing it from critical alternatives such as its free base form , regioisomers (2-thienyl) , and starting materials .

Structural Breakdown (Functional Group Analysis)

The following diagram delineates the key moieties contributing to the FTIR spectrum.

G Molecule 2-[(3-Thienylmethyl)amino]-1-butanol HCl Thiophene 3-Thienyl Ring (Aromatic C=C, C-S) Molecule->Thiophene Fingerprint Region Linker Methylene Linker (C-H Stretch) Molecule->Linker 2800-3000 cm-1 Amine Secondary Amine HCl (Broad NH2+ Stretch) Molecule->Amine 2400-3000 cm-1 (Broad) Alcohol Primary Alcohol (O-H Stretch, C-O Stretch) Molecule->Alcohol 3200-3400 cm-1

Figure 1: Functional group decomposition for spectral assignment.

Detailed Spectral Analysis (Characteristic Peaks)

The FTIR spectrum of the hydrochloride salt differs significantly from the free base due to protonation of the secondary amine. The following assignments are based on first-principles spectroscopy of thiophene derivatives and amino-alcohol salts.

A. High-Frequency Region (4000 – 2000 cm⁻¹)

This region is dominated by hydrogen bonding and X-H stretching vibrations.

Functional GroupWavenumber (cm⁻¹)IntensityCharacteristic Feature
O-H Stretch 3250 – 3450Strong, BroadTypical of primary alcohols; broadened by H-bonding with Cl⁻.
Ammonium (R₂NH₂⁺) 2400 – 3000Medium, Very BroadCritical Identifier: The "Amine Salt Band." A broad continuum of multiple sub-bands (Fermi resonance) overlapping C-H stretches.
Ar-C-H Stretch 3050 – 3110Weak, SharpDiagnostic for the Thiophene ring (sp² C-H).
Aliphatic C-H 2850 – 2960MediumAsymmetric/Symmetric stretches of the butyl chain and methylene linker.
B. Fingerprint Region (1800 – 600 cm⁻¹)

This region provides specificity, particularly for the thiophene substitution pattern.

Functional GroupWavenumber (cm⁻¹)Assignment
Amine Salt Bend 1580 – 1620N-H deformation (scissoring) of the R₂NH₂⁺ group.
Thiophene Ring 1400 – 1520Aromatic C=C / C-C ring stretching.
C-O Stretch 1030 – 1070Primary alcohol C-O stretch (strong).
C-H Out-of-Plane 750 – 790 Specific to 3-Substituted Thiophene. Differentiates from 2-substituted isomers (typically lower, ~690-710 cm⁻¹).
C-S Stretch 600 – 800Thiophene ring breathing/deformation modes.

Comparative Analysis: Product vs. Alternatives

In drug development, distinguishing the desired salt form from the free base or impurities is vital for Quality Control (QC).

Scenario A: Hydrochloride Salt vs. Free Base

The most common QC challenge is confirming complete salt formation.

FeatureHCl Salt (Product) Free Base (Alternative) QC Implication
2500-3000 cm⁻¹ Broad, continuous absorption (Ammonium band).Distinct, sharp C-H peaks; clean baseline.Broadness = Salt Formation.
3300 cm⁻¹ Region O-H overlaps with N-H⁺; very broad.Sharp N-H stretch (~3300 cm⁻¹) visible alongside O-H.[1]Disappearance of sharp N-H confirms protonation.
Fingerprint N-H⁺ deformation ~1600 cm⁻¹.N-H deformation (weaker) ~1500-1650 cm⁻¹.Shift in deformation bands.[2]
Scenario B: 3-Thienyl vs. 2-Thienyl Isomer

Regioisomerism is a critical purity parameter. The position of the thiophene substitution changes the out-of-plane (OOP) bending vibrations.

  • 3-Thienyl (Target): OOP bending typically appears at 750–790 cm⁻¹ and ~680 cm⁻¹ .

  • 2-Thienyl (Impurity): OOP bending typically appears at 690–710 cm⁻¹ (strong).

Experimental Protocol: Validated FTIR Workflow

To ensure reproducible data, especially for hygroscopic hydrochloride salts, the following protocol is recommended.

Method Selection: ATR vs. Transmission (KBr)
  • Recommended: Diamond ATR (Attenuated Total Reflectance) .

  • Reasoning: HCl salts are often hygroscopic. KBr pellet preparation exposes the sample to atmospheric moisture, which can result in water bands (3400 cm⁻¹ and 1640 cm⁻¹) obscuring key amine features. ATR minimizes exposure.

Workflow Diagram

FTIR_Workflow Start Start: Sample QC Prep Sample Prep: Direct Solid on Diamond ATR (Avoid KBr if hygroscopic) Start->Prep Scan Acquisition: 4000-600 cm⁻¹, 4 cm⁻¹ Res 32 Scans Prep->Scan Check1 Check 2400-3000 cm⁻¹ Scan->Check1 Result1 Broad Band Present? (Indicates HCl Salt) Check1->Result1 Analyze Check2 Check 700-800 cm⁻¹ Result1->Check2 Yes Fail FAIL: Check Free Base or Isomer Result1->Fail No (Sharp peaks only) Result2 Peak at 750-790 cm⁻¹? (Indicates 3-Thienyl) Check2->Result2 Analyze Pass PASS: Identity Confirmed Result2->Pass Yes Result2->Fail No (Peak at ~700)

Figure 2: Decision tree for identity verification using FTIR.

Step-by-Step Procedure
  • Background: Collect an air background spectrum (clean crystal).

  • Loading: Place ~10 mg of the hydrochloride salt onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure good contact (critical for solid salts).

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Cleaning: Clean crystal immediately with Isopropanol (avoid water to prevent corrosion of ZnSe crystals if used, though Diamond is resistant).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on functional group assignment, specifically Amine Salts).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[3] (Standard reference for Thiophene ring modes).

  • Mellon Institute of Industrial Research. The Infrared Absorption Spectra of Thiophene Derivatives. 4 (Specific data on 3-substituted thiophene bending modes).

  • NIST Mass Spectrometry Data Center. IR Spectrum of 2,3,3-trimethyl-1-butanol (Analogous aliphatic alcohol data).

Sources

Validation

Technical Comparison Guide: Solid-State Characterization of 2-[(3-Thienylmethyl)amino]-1-butanol HCl

This guide outlines the critical parameters for characterizing and comparing the solid-state properties of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride . It is designed for researchers establishing the identity, pu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical parameters for characterizing and comparing the solid-state properties of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride . It is designed for researchers establishing the identity, purity, and polymorphic stability of this specific pharmaceutical intermediate or chiral auxiliary.

Executive Summary & Strategic Context

The hydrochloride salt of 2-[(3-Thienylmethyl)amino]-1-butanol represents a critical modification of the free base amino-alcohol, primarily to enhance aqueous solubility , thermal stability , and crystallinity .

In drug development, distinguishing the 3-thienyl isomer from the more common 2-thienyl isomer is a frequent analytical challenge. X-ray diffraction (XRD) provides the definitive fingerprint for this differentiation, which NMR often fails to resolve clearly due to overlapping thiophene proton signals.

Comparison of Core Alternatives
Feature3-Thienyl HCl Salt (Target) 2-Thienyl HCl Salt (Alternative) Free Base (Precursor)
Crystallinity High (Sharp XRD peaks)High (Distinct lattice)Low (Often oil/amorphous)
Melting Point Distinct (

C typical)
Distinct (Different range)Low (

C or liquid)
Hygroscopicity Moderate to LowModerate to LowHigh (Often deliquescent)
Stability High (Non-oxidizing)HighProne to N-oxidation

Experimental Protocols (Methodology)

A. Crystallization Protocol

To generate diffraction-quality crystals, a controlled slow evaporation method is recommended over rapid precipitation to minimize amorphous content.

  • Dissolution : Dissolve 100 mg of 2-[(3-Thienylmethyl)amino]-1-butanol free base in 2 mL of Ethanol (absolute) .

  • Salt Formation : Add 1.1 equivalents of HCl in Dioxane (4M) dropwise at 0°C.

  • Solvent System : Add Ethyl Acetate until slight turbidity is observed (Antisolvent method).

  • Crystal Growth : Allow to stand at 4°C for 48-72 hours.

    • Observation: Look for prism-like or needle-like colorless crystals.

B. X-Ray Diffraction Data Collection
  • Instrument : Bruker D8 Advance or equivalent.

  • Radiation : Cu K

    
     (
    
    
    
    Å).
  • Range :

    
     to 
    
    
    
    
    
    .
  • Step Size :

    
    .
    
  • Time per Step : 0.5 - 1.0 seconds.

Structural Characterization Workflow

The following diagram illustrates the decision logic for characterizing the salt form and validating it against alternatives.

G Start Crude Reaction Mixture (3-Thienyl Amine + HCl) Cryst Crystallization (EtOH/EtOAc) Start->Cryst Isolate Isolate Solid (Filtration) Cryst->Isolate PXRD Powder XRD (PXRD) Screening Isolate->PXRD Decision Crystalline? PXRD->Decision SCXRD Single Crystal XRD (Structure Solution) Decision->SCXRD Sharp Peaks Amorphous Amorphous Halo? Recrystallize Decision->Amorphous Broad Halo Compare Compare vs. 2-Thienyl Isomer SCXRD->Compare Amorphous->Cryst Final Publish Data (CIF/Peak List) Compare->Final

Figure 1: Workflow for the isolation and solid-state validation of the target hydrochloride salt.

Data Presentation & Comparison

A. Representative Crystallographic Parameters

When publishing, compare the Unit Cell of the 3-thienyl salt against the 2-thienyl analogue. The 3-thienyl isomer typically crystallizes in a different space group or with distinct cell dimensions due to the steric orientation of the sulfur atom.

Parameter3-Thienyl Isomer (Target) 2-Thienyl Isomer (Alternative) Significance
Crystal System Monoclinic (Typical)Orthorhombic (Typical)Differentiates packing arrangement.
Space Group

or


Indicates chirality (if resolved) or centrosymmetry.
Volume (

)
~1100 - 1300 Å

~1050 - 1250 Å

Slight volume difference due to packing efficiency.
Density (

)
~1.25 g/cm

~1.28 g/cm

Density often correlates with stability.
B. Key Diffraction Peaks (Diagnostic)

The following table highlights the critical


 regions  used to fingerprint the product. Note: Values below are representative of this class of thiophene-alkylamine salts for protocol demonstration.
Peak (

)
d-spacing (Å)Relative Intensity (%)Assignment / Comment
6.2° 14.24100 (vs)Primary Layer Spacing : Often shifts by >0.5° between 2- and 3- isomers.
12.4° 7.1345 (m)Second order reflection; confirms long-range order.
18.1° 4.9060 (s)Characteristic packing of the amino-alcohol backbone.
24.5° 3.6330 (m)

-

stacking interaction region (Thiophene ring).

Critical Insight : The low-angle peak (approx 6-7°


)  is the most sensitive indicator of the salt form. If this peak is missing or shifted significantly (

), suspect the presence of the Free Base or a different solvate.

Comparative Analysis: Why It Matters

Isomer Differentiation (3-Thienyl vs 2-Thienyl)

The 2-thienyl and 3-thienyl groups are isosteres, but their electronic distributions differ.

  • 2-Thienyl : Sulfur is adjacent to the attachment point, creating a specific dipole that often leads to denser packing (Orthorhombic).

  • 3-Thienyl : Sulfur is distal, altering the hydrogen bonding network of the ammonium chloride salt bridge.

  • Result : The XRD patterns will be distinct. A "mixed" melting point or broadened XRD peaks suggests isomeric impurity (contamination of 3-thienyl with 2-thienyl).

Salt vs. Free Base[1][2]
  • Free Base : Typically exhibits a "liquid" or "amorphous" halo in XRD if it is an oil, or very few broad peaks if a low-melting solid.

  • HCl Salt : Must show sharp, well-resolved reflections up to

    
    
    
    
    
    .
  • Action : If your diffractogram shows a "hump" at

    
    
    
    
    
    , re-crystallize from Isopropanol/Hexane to remove amorphous free base.

References

  • Gavezzotti, A. (2010). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (Foundational text on organic crystal packing).
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard reference for polymorph screening).
  • PubChem. (n.d.). 2-[(3-Thienylmethyl)amino]-1-butanol (CID 4723840).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 2-[(3-Thienylmethyl)amino]-1-butanol HCl

This guide provides a comprehensive comparison of elemental analysis standards applicable to the active pharmaceutical ingredient (API) 2-[(3-Thienylmethyl)amino]-1-butanol HCl. It is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of elemental analysis standards applicable to the active pharmaceutical ingredient (API) 2-[(3-Thienylmethyl)amino]-1-butanol HCl. It is intended for researchers, scientists, and drug development professionals to ensure product quality, safety, and regulatory compliance. This document delves into the rationale behind experimental choices and provides a framework for establishing a robust elemental impurity control strategy.

The presence of elemental impurities in pharmaceutical products is a critical quality attribute that can impact patient safety. Regulatory bodies worldwide have established stringent guidelines to control the levels of these impurities.[1] For a hydrochloride salt of an amine like 2-[(3-Thienylmethyl)amino]-1-butanol HCl, a thorough understanding and implementation of these standards are paramount.

Regulatory Landscape: A Paradigm Shift in Elemental Impurity Control

Historically, non-specific methods like the heavy metals test (USP <231>) were employed. However, these have been superseded by more specific and sensitive instrumental techniques.[2] The current regulatory framework is spearheaded by the International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) General Chapters <232> and <233>.[3]

These modern standards are founded on the principles of risk management, toxicology, and modern analytical science.[4][1] They emphasize a risk-based approach to identify and control elemental impurities in drug products.[5][6] The core of these guidelines is the establishment of Permitted Daily Exposure (PDE) values for various elements based on their toxicity and route of administration.[7][8][9]

Workflow for Elemental Impurity Risk Assessment and Control

The following diagram illustrates a typical workflow for assessing and controlling elemental impurities in a drug product like 2-[(3-Thienylmethyl)amino]-1-butanol HCl, in line with ICH Q3D principles.

Elemental Impurity Workflow Figure 1: ICH Q3D Risk-Based Workflow cluster_0 Risk Assessment cluster_1 Control Strategy A Identify Potential Sources of Impurities (e.g., catalysts, raw materials, manufacturing equipment) B Evaluate the Presence of Impurities in the Drug Product A->B C Compare Impurity Levels with Permitted Daily Exposure (PDE) B->C D Is the elemental impurity level consistently below the control threshold (e.g., 30% of PDE)? C->D E Implement Upstream Controls (e.g., supplier qualification, raw material testing) D->E Yes F Establish In-Process Controls or Final Product Specifications D->F No G Routine Testing of Drug Product Not Required E->G H Routine Testing of Drug Product Required F->H

Caption: A flowchart of the risk-based approach for elemental impurity assessment and control.

Comparison of Key Elemental Impurity Standards: ICH Q3D vs. USP <232>

While ICH Q3D and USP <232> are largely harmonized, there are subtle distinctions in their application and scope. Both guidelines classify elemental impurities based on their toxicity and likelihood of occurrence in drug products.

FeatureICH Q3D Guideline for Elemental ImpuritiesUSP General Chapter <232> Elemental Impurities—Limits
Scope Provides a global framework for new and existing drug products.[4][5]Legally binding for drug products marketed in the United States.[10][11]
Core Principle Emphasizes a risk-based approach to identify and control elemental impurities throughout the product lifecycle.[4][1]Sets specific limits for elemental impurities in drug products.[10][11]
Element Classification Class 1 (As, Cd, Hg, Pb), Class 2A (Co, Ni, V), Class 2B (Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl), and Class 3 (Ba, Cr, Cu, Li, Mo, Sb, Sn).[7]Similar classification of elements based on their toxicity and route of administration.[12]
Permitted Daily Exposure (PDE) Provides PDE values for 24 elements for oral, parenteral, and inhalation routes of administration.[4]Specifies PDE values that are harmonized with ICH Q3D.[8][9][10]
Application Applies to new drug products and existing drug products.[5]Enforceable for all drug products with a USP monograph.[6]
Analytical Techniques for Elemental Impurity Testing

USP General Chapter <233> outlines the procedures for analyzing elemental impurities and recommends the use of modern instrumental techniques that are capable of providing specific and quantitative results.[3] The two most commonly employed techniques are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10][13]

Comparison of Primary Analytical Techniques

The choice between ICP-OES and ICP-MS depends on the specific requirements of the analysis, including the target elements, required detection limits, and the nature of the sample matrix.

Analytical Technique Comparison Figure 2: Comparison of ICP-OES and ICP-MS cluster_legend Key Features ICP_OES ICP-OES Inductively Coupled Plasma-Optical Emission Spectrometry Principle: Measures the light emitted by excited atoms and ions in a plasma. Detection Limits: Parts per million (ppm) to high parts per billion (ppb). Matrix Tolerance: Generally more tolerant to high matrix samples. Cost: Lower instrument and operational costs. ICP_MS ICP-MS Inductively Coupled Plasma-Mass Spectrometry Principle: Measures the mass-to-charge ratio of ions produced in a plasma. Detection Limits: Parts per billion (ppb) to parts per trillion (ppt). Matrix Tolerance: More susceptible to matrix effects, often requiring sample dilution. Cost: Higher instrument and operational costs. l1 ICP-OES: Suitable for higher concentration elements. l2 ICP-MS: Ideal for trace and ultra-trace level analysis.

Caption: A summary of the key characteristics of ICP-OES and ICP-MS.

Experimental Protocol: Elemental Analysis of 2-[(3-Thienylmethyl)amino]-1-butanol HCl by ICP-MS

This section provides a detailed, step-by-step methodology for the determination of elemental impurities in 2-[(3-Thienylmethyl)amino]-1-butanol HCl using ICP-MS. This protocol is designed to be a self-validating system, incorporating checks and controls to ensure data integrity.

4.1. Rationale for Method Selection

ICP-MS is chosen for this application due to its superior sensitivity, which is crucial for quantifying the low levels of elemental impurities stipulated by ICH Q3D and USP <232>.[14][15] The ability of ICP-MS to perform multi-element analysis provides an efficient means of screening for all potential elemental impurities in a single run.[15]

4.2. Materials and Reagents

  • 2-[(3-Thienylmethyl)amino]-1-butanol HCl (API)

  • Nitric Acid (HNO₃), trace metal grade

  • Hydrochloric Acid (HCl), trace metal grade

  • Deionized Water (18.2 MΩ·cm)

  • Internal Standard Solution (e.g., Sc, Y, In, Bi)

  • Multi-element Calibration Standards

4.3. Sample Preparation

The presence of a hydrochloride salt may require specific considerations during sample preparation to avoid potential interferences and ensure the stability of certain elements.[3]

  • Weighing: Accurately weigh approximately 100 mg of 2-[(3-Thienylmethyl)amino]-1-butanol HCl into a clean, acid-leached digestion vessel.

  • Digestion: Add 5 mL of trace metal grade nitric acid and 1 mL of hydrochloric acid to the vessel. The addition of HCl is crucial for stabilizing elements like mercury and platinum group elements.[16]

  • Microwave Digestion: Place the vessel in a microwave digestion system and apply a suitable temperature program to achieve complete digestion. A typical program might involve ramping to 200°C over 15 minutes and holding for 20 minutes.

  • Dilution: After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to volume with deionized water. This results in a 200-fold dilution.

  • Internal Standard Addition: An internal standard is added online during the analysis to correct for instrumental drift and matrix effects.[16]

4.4. ICP-MS Analysis

  • Instrument Setup: Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) to achieve the desired sensitivity and minimize interferences.

  • Calibration: Prepare a series of multi-element calibration standards covering the expected concentration range of the analytes. The calibration curve should be linear with a correlation coefficient (r²) > 0.999.

  • Analysis: Analyze the prepared samples, including a blank and a quality control (QC) sample with each batch.

4.5. Data Analysis and Reporting

Calculate the concentration of each elemental impurity in the original API sample, taking into account the dilution factor. Compare the results to the established PDE values to assess compliance.

Illustrative Experimental Data

The following table presents hypothetical but realistic data for the elemental analysis of a batch of 2-[(3-Thienylmethyl)amino]-1-butanol HCl, assuming an oral dosage form with a maximum daily dose of 100 mg.

ElementClassPDE (µ g/day )Measured Concentration in API (µg/g)Calculated Daily Exposure (µ g/day )Result
Arsenic (As)11.5< 0.1< 0.01Pass
Cadmium (Cd)10.5< 0.05< 0.005Pass
Lead (Pb)10.50.20.02Pass
Mercury (Hg)13.0< 0.1< 0.01Pass
Nickel (Ni)2A201.50.15Pass
Vanadium (V)2A10< 0.5< 0.05Pass
Palladium (Pd)2B105.00.5Pass
Copper (Cu)33008.00.8Pass

This data is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The control of elemental impurities is a critical aspect of pharmaceutical development and manufacturing. A thorough understanding and implementation of the principles outlined in ICH Q3D and USP <232>/<233> are essential for ensuring the safety and quality of drug products like 2-[(3-Thienylmethyl)amino]-1-butanol HCl. The adoption of a risk-based approach, coupled with the use of sensitive and specific analytical techniques such as ICP-MS, provides a robust framework for meeting regulatory expectations and protecting patient health.

References

  • Analytik Jena. (n.d.). USP <232> Elemental Impurities—Limits. Retrieved from [Link]

  • International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]

  • SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <232> Elemental Impurities—Limits. Retrieved from [Link]

  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • West Pharmaceutical Services. (2016, April 4). ICH Q3D Elemental Impurities – What are the Requirements? Retrieved from [Link]

  • European Medicines Agency. (2015, January 12). ICH Q3D Elemental impurities - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3D(R1) Guideline for Elemental Impurities. Retrieved from [Link]

  • Scribd. (2021, March 9). USP <232> Elemental Impurities Limits. Retrieved from [Link]

  • Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • PPGFARMA. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 8). Elemental Impurity Analysis. Retrieved from [Link]

  • Agilent Technologies. (2017, May 9). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Retrieved from [Link]

  • Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals. Retrieved from [Link]

  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved from [Link]

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from [Link]

Sources

Validation

Comparison of hydrochloride vs hydrobromide salts of 2-[(3-Thienylmethyl)amino]-1-butanol

An In-Depth Comparative Analysis of Hydrochloride and Hydrobromide Salts for the Pharmaceutical Candidate 2-[(3-Thienylmethyl)amino]-1-butanol Guide for Researchers and Drug Development Professionals Introduction: The Cr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Hydrochloride and Hydrobromide Salts for the Pharmaceutical Candidate 2-[(3-Thienylmethyl)amino]-1-butanol

Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Salt Selection

In the landscape of drug development, the successful transition of an active pharmaceutical ingredient (API) from discovery to a viable drug product is contingent upon its physicochemical properties. The molecule 2-[(3-Thienylmethyl)amino]-1-butanol, an amine-containing compound[1], presents as a candidate whose therapeutic potential is intrinsically linked to its formulation. The free base form of many amine-containing drugs often exhibits suboptimal characteristics, such as poor aqueous solubility, limited stability, or challenging handling properties for manufacturing.[2]

Pharmaceutical salt formation is a fundamental and highly effective strategy to overcome these liabilities.[3] By reacting the basic API with an acid, an ionic salt is formed, which can drastically alter properties like solubility, dissolution rate, stability, hygroscopicity, and crystallinity.[4][5] Among the most utilized counterions are the halides, with hydrochloride (HCl) and hydrobromide (HBr) salts being preeminent choices for basic drugs.[6][7]

This guide provides a comprehensive comparison of the potential hydrochloride and hydrobromide salt forms of 2-[(3-Thienylmethyl)amino]-1-butanol. As no direct comparative data for this specific molecule exists in published literature, this analysis is grounded in established principles of medicinal chemistry, salt selection theory, and data from analogous pharmaceutical compounds. We will explore the theoretical underpinnings, compare anticipated properties, and provide detailed experimental protocols required for empirical validation, thereby equipping research and development teams with the knowledge to make an informed selection.

Theoretical Framework: Why Chloride vs. Bromide?

The choice between forming a hydrochloride or a hydrobromide salt is a nuanced decision driven by the subtle yet significant differences between the chloride (Cl⁻) and bromide (Br⁻) anions and their corresponding acids. Both hydrochloric acid and hydrobromic acid are strong acids, ensuring a complete proton transfer to the basic nitrogen atom of 2-[(3-Thienylmethyl)amino]-1-butanol. This is a critical prerequisite for forming a stable salt, often articulated by the "pKa rule," which recommends a difference of at least 2-3 pKa units between the acid and the protonated base.[3]

The resulting salt's properties are then influenced by factors including the size, and hydration energy of the counterion, and how it integrates into the crystal lattice with the protonated API.

SaltFormation cluster_reactants Reactants cluster_products Products FreeBase 2-[(3-Thienylmethyl)amino]-1-butanol (Free Base) HCl_Salt Hydrochloride Salt FreeBase->HCl_Salt Protonation HBr_Salt Hydrobromide Salt FreeBase->HBr_Salt Protonation HCl Hydrochloric Acid (HCl) HCl->HCl_Salt HBr Hydrobromic Acid (HBr) HBr->HBr_Salt

Caption: Salt formation of 2-[(3-Thienylmethyl)amino]-1-butanol with HCl and HBr.

Comparative Analysis of Physicochemical Properties

The selection of an optimal salt form is a multi-parameter optimization process. Below, we compare the anticipated properties of the hydrochloride and hydrobromide salts.

Aqueous Solubility and Dissolution Rate

A primary driver for salt formation is to enhance aqueous solubility and dissolution rate, which are often critical for achieving adequate bioavailability for Biopharmaceutics Classification System (BCS) Class II and IV compounds.[3]

  • Hydrochloride (HCl) Salt: HCl salts are the most common choice in the pharmaceutical industry, largely due to their proven ability to enhance solubility.[2][7] The protonation of the amine makes the molecule ionic and more readily solvated by water.[2] However, a potential drawback is the common ion effect . In the high chloride concentration of gastric fluid (approx. 0.1 M HCl), the dissolution of a hydrochloride salt can be suppressed, potentially impacting absorption.[4][8]

  • Hydrobromide (HBr) Salt: Like HCl salts, hydrobromides typically exhibit significantly enhanced water solubility compared to the free base.[6] A recent study comparing salts of the tyrosine kinase inhibitor cabozantinib found that both the hydrochloride and hydrobromide salts dissolved at least twice as fast as the marketed L-malate salt, which was attributed to the high strength and dissociation power of HCl and HBr.[9] The hydrobromide salt would not be subject to the common ion effect in the stomach, which could be a potential advantage.

Physical and Chemical Stability

The chosen salt must be stable under storage and handling conditions to ensure a consistent safety and efficacy profile over the product's shelf life.

  • Thermal Stability: Both hydrochloride and hydrobromide salts are generally crystalline solids with good thermal stability and well-defined melting points, which aids in purification and processing.[6] The cabozantinib case study demonstrated that both its HCl and HBr salts had high thermal stability, with melting points over 40°C higher than the existing malate salt.[9]

  • Chemical Stability: A major benefit of forming a salt with a strong acid is the protection of the amine functional group. The protonated ammonium ion is significantly less susceptible to oxidative degradation than the free amine, enhancing the chemical stability of the API.[2] Both salts are expected to confer this protective benefit.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical quality attribute. High hygroscopicity can lead to physical instability (e.g., deliquescence), altered dissolution, and manufacturing challenges like poor powder flow and tablet sticking.[8]

  • General Principle: It is a common observation that more soluble salt forms can be more hygroscopic, as both properties relate to the molecule's interaction with water.[8] Salts formed from strong inorganic acids like HCl and HBr can be susceptible to water uptake.[9]

  • Context-Specific Behavior: However, hygroscopicity is highly dependent on the crystal lattice energy and cannot be easily predicted. In the direct comparison of cabozantinib salts, both the hydrochloride and hydrobromide forms were found to be non-hygroscopic , demonstrating their physical stability against humidity.[9] This underscores the necessity of experimental determination, as a favorable non-hygroscopic profile is achievable with either counterion.

Crystallinity and Processability

A stable, crystalline salt form is highly desirable for robust manufacturing. Crystalline solids generally have better handling, flow, and purification properties compared to amorphous forms or oils.[2]

  • Both HCl and HBr are excellent candidates for producing crystalline salts. The choice between them may come down to which form yields a more favorable crystal habit (e.g., non-acicular crystals for better flow) or exhibits a simpler polymorphic landscape. The existence of multiple polymorphs can complicate development, as different crystalline forms can have different properties.[10]

PropertyHydrochloride (HCl) SaltHydrobromide (HBr) SaltRationale & Key Considerations
Aqueous Solubility HighHighBoth are salts of a strong acid, significantly increasing solubility over the free base.[10]
Dissolution Rate FastFastExpected to be rapid for both. A direct comparison is needed to determine the superior candidate.[9]
Common Ion Effect Potentially suppressed dissolution in gastric fluid (high Cl⁻).No common ion effect in the stomach.This is a key potential differentiator for oral dosage forms.[4][8]
Thermal Stability Good; typically high melting point.Good; typically high melting point.Both salts are expected to be thermally stable, facilitating processing.[6][9]
Chemical Stability Excellent (amine protection).Excellent (amine protection).Protonation of the amine by the strong acid prevents oxidation.[2]
Hygroscopicity Must be determined experimentally; can range from non-hygroscopic to deliquescent.Must be determined experimentally; can range from non-hygroscopic to deliquescent.While salts of strong acids can be hygroscopic, it is highly structure-dependent. The cabozantinib HCl and HBr salts were both non-hygroscopic.[9] This is a critical experimental checkpoint.
Processability Generally good due to crystalline nature.Generally good due to crystalline nature.Dependent on crystal habit and polymorphism, which must be evaluated.[2]
Corrosiveness Can be corrosive to manufacturing equipment, especially in solution.Generally less corrosive than HCl.The corrosiveness of HCl salts can necessitate the use of specialized steel in manufacturing plants, adding cost and complexity.[10]

Experimental Verification: A Roadmap for Salt Selection

Theoretical analysis provides a framework, but empirical data is the ultimate arbiter in salt selection. The following section outlines the essential experimental protocols required to definitively compare the hydrochloride and hydrobromide salts of 2-[(3-Thienylmethyl)amino]-1-butanol.

SaltScreeningWorkflow start Start: Free Base of API synthesis Step 1: Salt Synthesis (HCl and HBr forms) start->synthesis characterization Step 2: Primary Characterization (XRPD, DSC/TGA, Microscopy) synthesis->characterization sol_diss Step 3: Solubility & Dissolution (Shake-flask, IDR) characterization->sol_diss hygro Step 4: Hygroscopicity (DVS Analysis) sol_diss->hygro stability Step 5: Accelerated Stability (ICH Conditions) hygro->stability decision Step 6: Data Analysis & Lead Salt Selection stability->decision end End: Optimal Salt Form Identified decision->end

Caption: Experimental workflow for comparative salt screening and selection.

Protocol 1: Salt Synthesis

Objective: To prepare crystalline hydrochloride and hydrobromide salts of 2-[(3-Thienylmethyl)amino]-1-butanol.

  • Dissolution: Dissolve 1.0 equivalent of the free base in a suitable solvent (e.g., isopropanol, ethanol, or acetone).

  • Acid Addition: Slowly add 1.0-1.1 equivalents of a solution of either HCl or HBr in the chosen solvent at room temperature with stirring.

  • Crystallization: If precipitation does not occur spontaneously, induce crystallization by cooling the solution, adding an anti-solvent (e.g., MTBE or heptane), or scratching the inside of the flask.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of cold solvent or anti-solvent, and dry under vacuum at 40°C.

  • Rationale: The use of a slight excess of acid ensures complete salt formation. The choice of solvent is critical to obtaining a crystalline product rather than an oil or amorphous solid. A systematic screen of solvents is recommended.

Protocol 2: Aqueous Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of each salt in water.

  • Sample Preparation: Add an excess amount of the salt to a known volume of purified water (or a relevant buffer, e.g., pH 6.8) in a glass vial.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

  • Sampling & Analysis: Withdraw a sample and immediately filter it through a 0.22 µm filter to remove undissolved solids. Analyze the filtrate concentration using a validated HPLC-UV method.

  • Rationale: This method determines the true equilibrium solubility, a fundamental property influencing the dissolution process. Performing this at different pH values can also provide valuable insights.

Protocol 3: Intrinsic Dissolution Rate (IDR)

Objective: To measure the dissolution rate of the pure salt, normalized for surface area.

  • Compact Preparation: Compress a known amount (e.g., 100 mg) of the salt into a compact of a defined surface area using a die and a hydraulic press.

  • Dissolution Testing: Place the die into a dissolution apparatus (USP rotating disk) containing a known volume of dissolution medium (e.g., pH 6.8 buffer) at 37°C.

  • Analysis: Rotate the disk at a constant speed (e.g., 100 rpm) and collect samples from the medium at predetermined time intervals. Analyze the concentration of the dissolved API by HPLC-UV.

  • Calculation: The IDR is the slope of the linear portion of the cumulative amount dissolved per unit area versus time.

  • Rationale: IDR is a critical parameter for predicting in vivo dissolution behavior, especially for low-solubility compounds. It provides a direct comparison of how quickly the two different salt forms dissolve under identical conditions.[9]

Protocol 4: Hygroscopicity Assessment (Dynamic Vapor Sorption)

Objective: To quantify the moisture uptake of each salt as a function of relative humidity (RH).

  • Sample Preparation: Place a small, accurately weighed amount of the salt (e.g., 10 mg) into the sample pan of a DVS instrument.

  • Drying: Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

  • Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing RH steps (e.g., 0% to 90% RH and back down in 10% increments), allowing the sample to equilibrate at each step.

  • Analysis: The instrument records the change in mass at each RH step. The results are plotted as % weight change vs. RH.

  • Rationale: DVS provides a precise and quantitative measure of hygroscopicity, allowing for classification (e.g., non-hygroscopic, slightly hygroscopic) and identification of any critical humidity points where physical changes occur.[9]

Conclusion and Recommendation

The selection between a hydrochloride and hydrobromide salt of 2-[(3-Thienylmethyl)amino]-1-butanol is a critical decision that will impact the entire drug development trajectory. While both salts are anticipated to significantly improve upon the properties of the free base, particularly in terms of solubility and stability, they are not interchangeable.

  • The hydrochloride salt represents the most conventional and well-trodden path, with a vast historical database of use in pharmaceuticals. Its primary potential liability is the common ion effect, which could suppress dissolution in the stomach.

  • The hydrobromide salt offers a very strong alternative, with physicochemical benefits that are expected to be largely on par with the hydrochloride. Its key advantage is the circumvention of the common ion effect in gastric fluid.

Ultimately, a data-driven decision is paramount. The experimental workflows outlined in this guide provide a clear and robust pathway for generating the necessary comparative data. A thorough evaluation of solubility, dissolution rate, hygroscopicity, stability, and solid-state properties will unequivocally identify the optimal salt form that possesses the highest probability of success for the clinical development of 2-[(3-Thienylmethyl)amino]-1-butanol.

References

  • Grokipedia. Hydrobromide. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnD5WcPvdqK3cXhTgaR1a6cquAeE5XWhQ9iwkuM9vtVwE0oeO-eecDy6n5WVsfi5sEsrIVFnJuyPJ0uRNGDOlu6rlHI02VPrGCdJfWxeqLcs0f5vWo80L_U9I1y_XRACkEDA==]
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  • Bocan, T. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? LinkedIn. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Mii_fBGdtaJ8VKeSQlX2yLz7N8Z_RiAq-S_sVyYJAhZyVAm8pquz0lI8iJX4rXPHcu5fABm0DjFJS1aMsygBjLE-DRqQBFgpugBiOKsQbOjnSEj6sXQ1WH7FQp2SER22t8t5jxO819i0WAX5KajVmU-O6PNPiGNAMdOQd35Trx42DOjdJC4cdWNqJ2-QJUDxFlUWJWTAEJivL6SEa47U9FyFAgPUrlagjA=]
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  • Pobudkowska, A., Szabłowska, A., & Nosol, K. (2015). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 658-667. [URL: https://typeset.io/papers/physicochemical-properties-and-solubilities-of-drug-s-2qj8w35g]
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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4723840, 2-[(3-Thienylmethyl)amino]-1-butanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-%283-Thienylmethyl%29amino-1-butanol]
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Sources

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and the Precautionary Principle Specific toxicological data for 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride is not extensively avai...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and the Precautionary Principle

Specific toxicological data for 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride is not extensively available. Therefore, a precautionary approach is mandatory. In the absence of comprehensive data, any novel or uncharacterized compound should be treated as potentially hazardous.[1][2] This principle dictates that we assume the substance may be toxic, irritant, or harmful and implement robust protective measures accordingly. The recommendations that follow are based on established best practices for handling novel chemical entities in a research and development setting.[3]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to prevent exposure through inhalation, ingestion, or skin contact.[4] The minimum required PPE for handling 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride includes comprehensive protection for the body, hands, eyes, and face.[5][6]

PPE Component Specification Rationale for Use
Body Protection Flame-resistant lab coat, fully buttoned.Provides a primary barrier against splashes and spills, protecting skin and personal clothing.[7]
Hand Protection Disposable nitrile or neoprene gloves.Nitrile and neoprene gloves offer good resistance to a wide range of chemicals and are suitable for preventing incidental contact.[2][8] Gloves should be inspected for any defects before use.[4]
Eye & Face Protection ANSI Z87.1-compliant safety goggles.[1][2]Protects against chemical splashes and airborne particles.[5][8]
Face shield (worn over goggles).A face shield is necessary when there is a significant risk of splashing, such as when transferring large volumes of liquids or during highly exothermic reactions.[5][7]
Operational Protocols: A Step-by-Step Guide

Adherence to strict procedural steps for donning and doffing PPE is critical to prevent cross-contamination.

3.1. Donning PPE (Putting On)

  • Lab Coat : Put on the lab coat and ensure it is fully buttoned.

  • Goggles and Face Shield : Put on safety goggles first, ensuring a snug fit. If a splash hazard exists, wear a face shield over the goggles.[5]

  • Gloves : Don gloves last. Ensure they are pulled over the cuffs of the lab coat to create a seal.

3.2. Doffing PPE (Taking Off)

The principle here is to touch potentially contaminated surfaces only with other contaminated surfaces.

  • Gloves : Remove gloves first. Using a gloved hand, peel one glove off from the cuff towards the fingertips, turning it inside out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off, also turning it inside out and enclosing the first glove.

  • Face Shield and Goggles : Remove the face shield, followed by the goggles, by handling the straps from behind the head.

  • Lab Coat : Unbutton the lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward.

  • Hand Hygiene : Wash hands thoroughly with soap and water after all PPE has been removed.[4]

Experimental Workflow and Safety Diagram

The following diagram outlines the logical flow for safely handling 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Preparedness prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Setup weigh Weigh Compound don_ppe->weigh 2. Proceed dissolve Prepare Solution weigh->dissolve 3. Synthesize react Perform Experiment dissolve->react decontaminate Decontaminate Surfaces react->decontaminate 4. Conclude dispose_chem Dispose of Chemical Waste decontaminate->dispose_chem 5. Waste Mgmt doff_ppe Doff PPE Correctly dispose_chem->doff_ppe dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands eyewash Eyewash Station Accessible shower Safety Shower Accessible spill_kit Spill Kit Ready

Caption: Workflow for Safe Handling of Novel Chemical Compounds.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety to protect both personnel and the environment.

5.1. Chemical Waste

  • Segregation : All waste containing 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride, including solutions and reaction mixtures, must be collected in a designated, leak-proof hazardous waste container.[9]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration of the contents.[9]

  • Storage : Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9][10]

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office.[9][10] Do not dispose of this chemical down the drain.[11]

5.2. Contaminated PPE and Materials

  • Solid Waste : Used gloves, bench paper, and any other solid materials contaminated with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers : Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.[12] After rinsing, the defaced container may be disposed of in the appropriate glass or plastic recycling bin.[12][13]

Emergency Procedures

In case of accidental exposure, immediate action is required.[1]

  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation : Move the affected individual to fresh air. Seek immediate medical attention.[1]

  • Spill : In the event of a spill, evacuate the immediate area and notify your supervisor and EH&S. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with novel compounds like 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Novel Chemicals with Unknown Hazards SOP. [No specific source listed in the provided text].
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Chemical Waste Management Guidelines.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.
  • Safety Guidelines for the Chemistry Professional. American Chemical Society.
  • Novel Chemicals With Unknown Hazards. University of North Carolina at Charlotte Environmental Health and Safety.
  • Hazardous Waste and Disposal Consider
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. [No specific source listed in the provided text].
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  • SAFETY DATA SHEET - (S)-(+)-2-Amino-3-methyl-1-butanol. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Butanol, 2-amino-3-methyl-, (2R)-. Fisher Scientific.
  • SAFETY DATA SHEET - 2-amino-1-butanol. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Butanol. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - DL-2-Amino-1-butanol. TCI Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride
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